Angiogenesis inhibitor 4
Description
Properties
Molecular Formula |
C27H30ClN5O5 |
|---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-[(2R)-2-hydroxy-3-pyrrolidin-1-ylpropoxy]quinoline-6-carboxamide |
InChI |
InChI=1S/C27H30ClN5O5/c28-21-11-18(5-6-22(21)32-27(36)31-16-3-4-16)38-24-7-8-30-23-13-25(20(26(29)35)12-19(23)24)37-15-17(34)14-33-9-1-2-10-33/h5-8,11-13,16-17,34H,1-4,9-10,14-15H2,(H2,29,35)(H2,31,32,36)/t17-/m1/s1 |
InChI Key |
WOENTQIIKWUFEI-QGZVFWFLSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@H](COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Core Mechanism of Action of a Multi-Targeted Angiogenesis Inhibitor (AI-4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both physiological and pathological conditions.[1] While essential for growth, development, and wound healing, uncontrolled angiogenesis is a hallmark of several diseases, most notably cancer.[1][2][3] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, and the newly formed vessels provide a route for metastatic dissemination.[3][4] Consequently, inhibiting tumor angiogenesis has become a cornerstone of modern cancer therapy.[2][3][4]
Core Signaling Pathways in Angiogenesis and Points of Inhibition
1. The VEGF/VEGFR-2 Signaling Pathway
The VEGF signaling pathway is one of the most well-characterized and critical regulators of angiogenesis.[6] The binding of VEGF-A to its primary receptor, VEGFR-2 (also known as KDR or Flk-1), on endothelial cells initiates a cascade of downstream signaling events.[6][7][8] This activation leads to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for the formation of new blood vessels.[6][8][9]
The key steps in this pathway include the dimerization and autophosphorylation of VEGFR-2 upon ligand binding, which creates docking sites for various signaling proteins.[7] This leads to the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which mediate the angiogenic effects of VEGF.[6][8][9]
References
- 1. bosterbio.com [bosterbio.com]
- 2. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis Inhibitors - NCI [cancer.gov]
- 5. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Discovery and Synthesis of (E)-3-(3-methoxyphenyl)propenoic Acid: A Novel Angiogenesis Inhibitor
An In-Depth Technical Guide for Drug Development Professionals
The inhibition of angiogenesis, the formation of new blood vessels, represents a cornerstone of modern cancer therapy. By cutting off the blood supply that tumors require to grow and metastasize, anti-angiogenic agents serve as a critical tool in the oncology arsenal. This whitepaper provides a detailed examination of a promising small molecule angiogenesis inhibitor, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), also known as 3-methoxycinnamic acid. We will explore its discovery, a high-yield synthesis protocol, mechanism of action, and the experimental data supporting its anti-angiogenic activity.
Discovery and Rationale
(E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) emerged as a candidate for anti-angiogenic research due to its structural similarity to known bioactive compounds. Specifically, it shares a core structure with ferulic acid (4-hydroxy-3-methoxycinnamic acid), a compound recognized for its anti-angiogenic properties.[1] Prior research had also identified 3MPCA as having anti-inflammatory and analgesic effects, with a stronger inhibitory action on COX-2 than aspirin.[1] The well-established link between COX-2 inhibition and the suppression of angiogenesis further strengthened the rationale for investigating 3MPCA's potential in this domain.[1]
Synthesis Protocol: Knoevenagel Condensation
The synthesis of 3MPCA is efficiently achieved through a Knoevenagel condensation reaction. An optimized method utilizing microwave irradiation has been reported to significantly improve reaction time and yield compared to conventional heating methods, which previously produced a 70% yield over 5 hours.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 3MPCA[1]
-
Reactants:
-
m-methoxybenzaldehyde (5 mmol)
-
Malonic acid (7.5 mmol)
-
Morpholine (0.2 ml, 2.5 mmol) - acting as a catalyst.
-
-
Procedure:
-
Combine m-methoxybenzaldehyde, malonic acid, and morpholine in a suitable reaction vessel.
-
Mix the components until a homogenous mixture is achieved.
-
Subject the mixture to microwave irradiation at 400 Watts.
-
Monitor the reaction until completion.
-
Upon completion, proceed with standard workup and purification procedures to isolate the final product, (E)-3-(3-methoxyphenyl)propenoic acid.
-
-
Yield: This microwave-assisted method has been reported to achieve a high yield of 89%.[1][2][3][4][5]
Mechanism of Action: Targeting FGFR-1
Molecular docking studies have been conducted to elucidate the mechanism behind 3MPCA's anti-angiogenic effects. The results of these in silico analyses suggest that 3MPCA acts by inhibiting the Fibroblast Growth Factor Receptor 1 (FGFR-1) .[1][2][6] FGFR-1 is a receptor tyrosine kinase that plays a critical role in angiogenesis.[7][8][9] Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR-1 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and new blood vessel formation.[7][9][10] By binding to and inhibiting FGFR-1, 3MPCA effectively blocks these pro-angiogenic signals.
In Vivo Evaluation: Chick Chorioallantoic Membrane (CAM) Assay
The anti-angiogenic activity of 3MPCA was evaluated in vivo using the well-established Chick Chorioallantoic Membrane (CAM) assay. This model provides a robust and easily observable vascular network, making it ideal for screening potential angiogenesis inhibitors.[1]
Experimental Protocol: CAM Assay[1][2][3][4]
-
Model: Fertilized chicken eggs, incubated to allow for the development of the CAM.
-
Induction of Angiogenesis: Angiogenesis is induced by applying basic Fibroblast Growth Factor (b-FGF) to the CAM, typically on a paper disc.
-
Test Substance Application:
-
Solutions of 3MPCA are prepared at various concentrations.
-
The test substance is applied directly to the b-FGF-impregnated paper disc on the CAM. In the cited study, dosages of 30 ng and 60 ng of 3MPCA were used.
-
-
Controls:
-
Positive Control: Celecoxib (60 ng), a known angiogenesis inhibitor, is used for comparison.
-
Negative Control: A vehicle control (solvent only) is used to establish a baseline for b-FGF-induced angiogenesis.
-
-
Observation and Quantification:
-
After a set incubation period, the CAM is observed for the formation of new blood vessels around the paper disc.
-
The degree of neovascularization is quantified. Histopathological observation using hematoxylin and eosin staining can be performed to assess the density and growth of endothelial cells in the new capillaries.[11]
-
The percentage of inhibition is calculated by comparing the vascularization in the treated groups to the negative control.
-
Quantitative Data Summary
The efficacy of 3MPCA was quantified by its ability to inhibit the growth of endothelial cells in the newly formed capillaries on the CAM. The results demonstrated a dose-dependent inhibitory effect.
| Compound | Dosage | Angiogenesis Inhibition (% Decrease in Endothelial Cell Growth) | Predicted LD50 (rat) |
| 3MPCA | 30 ng | 41.7% | 1772 mg/kg |
| 3MPCA | 60 ng | Up to 83% | 1772 mg/kg |
| Celecoxib | 60 ng | 83% | Not Reported in Study |
| (Data sourced from Ekowati et al.)[1][2][3][4] |
Toxicity prediction for 3MPCA was performed using the ProTox II online program, which estimated an LD50 of 1772 mg/kg, suggesting low toxicity.[1][2][3][4]
Conclusion
(E)-3-(3-methoxyphenyl)propenoic acid is a promising, synthetically accessible small molecule that demonstrates potent anti-angiogenic activity in vivo. Its efficacy is comparable to the known inhibitor celecoxib at similar dosages. The proposed mechanism of action through the inhibition of the FGFR-1 signaling pathway provides a clear direction for further mechanistic studies and drug development efforts. Coupled with a high-yield, rapid synthesis method and a favorable predicted toxicity profile, 3MPCA stands out as a strong candidate for further pre-clinical and clinical investigation as a novel cancer therapeutic.
References
- 1. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid | Semantic Scholar [semanticscholar.org]
- 6. FGFR-1 protein: Significance and symbolism [wisdomlib.org]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic pharmacological analysis of agonistic and antagonistic fibroblast growth factor receptor 1 MAbs reveals a similar unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid [wisdomlib.org]
In Vitro Characterization of Angiogenesis Inhibitor 4 (AI-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The reliance of solid tumors on a dedicated blood supply for growth and dissemination is a well-established hallmark of cancer. Tumors orchestrate the formation of new blood vessels by secreting various pro-angiogenic factors, with the Vascular Endothelial Growth Factor (VEGF) family and their receptors being the most prominent.[1][2] Specifically, the interaction of VEGF-A with VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks.[3]
Mechanism of Action: Targeting the VEGF Signaling Pathway
References
The Identification and Validation of Angiogenesis Inhibitor 4 (AI-4) as a Potent Anti-Angiogenic Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction to Angiogenesis and the Role of VEGFR2
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1] Solid tumors, in particular, rely on the establishment of a dedicated blood supply to grow beyond a few millimeters in size and to metastasize to distant organs.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis.[4][5] VEGF-A, a key member of the VEGF family, binds to its receptor, VEGFR2, on the surface of endothelial cells, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and ultimately, new blood vessel formation.[4][5][6] Consequently, inhibiting the VEGF/VEGFR2 signaling axis has become a cornerstone of modern anti-cancer therapy.[3][7]
Key Signaling Pathways in Angiogenesis
-
VEGF Signaling: As the most prominent pro-angiogenic pathway, VEGF-A binding to VEGFR2 triggers the activation of multiple downstream cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[4][6][8]
-
Fibroblast Growth Factor (FGF) Signaling: The FGF pathway, through FGF binding to its receptors (FGFRs), also plays a significant role in stimulating endothelial cell proliferation and migration.[9][10][11] There is considerable crosstalk between the FGF and VEGF signaling pathways.
-
Platelet-Derived Growth Factor (PDGF) Signaling: The PDGF pathway is primarily involved in the recruitment and maturation of pericytes, which stabilize newly formed blood vessels.[12][13] PDGF can also indirectly promote angiogenesis by upregulating VEGF expression.[12]
-
Angiopoietin-Tie Signaling: This pathway, consisting of angiopoietins (Ang1 and Ang2) and their Tie receptors (Tie1 and Tie2), is critical for vessel maturation and stability.[14][15][16][17] Ang1 promotes vessel stabilization, while Ang2 can act as an antagonist to Ang1, leading to vessel destabilization and priming for angiogenesis in the presence of other growth factors like VEGF.[14][16]
Below are diagrams illustrating the core signaling pathways relevant to angiogenesis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Angiogenesis Model - Creative Biolabs [creative-biolabs.com]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. cusabio.com [cusabio.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 11. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Angiopoietin—Tie System: Common Signaling Pathways for Angiogenesis, Cancer, and Inflammation | Obgyn Key [obgynkey.com]
- 15. Targeting the Angiopoietin/Tie Pathway: Prospects for Treatment of Retinal and Respiratory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altmeyers.org [altmeyers.org]
Preclinical Evaluation of Angiogenesis Inhibitor 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a synthesized representation of the preclinical evaluation of a hypothetical compound designated "Angiogenesis Inhibitor 4." This document consolidates data and methodologies from various public sources to provide a comprehensive overview of a typical preclinical assessment for a novel anti-angiogenic agent. "this compound" as described herein does not refer to a single, universally recognized molecule but serves as an illustrative example.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies. This compound is a novel small molecule designed to potently and selectively inhibit key kinases in the VEGF signaling cascade, thereby disrupting tumor-associated neovascularization. This document provides an in-depth technical overview of the preclinical data supporting the development of this compound as a promising anti-cancer therapeutic.
Mechanism of Action
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR-2 leads to a significant reduction in tumor angiogenesis.
Signaling Pathway Diagram
Caption: VEGF Signaling Pathway and the inhibitory action of this compound.
In Vitro Efficacy
A series of in vitro assays were conducted to evaluate the anti-angiogenic potential of this compound.
Data Summary
| Assay Type | Cell Line | Endpoint | IC50 / Inhibition |
| VEGFR-2 Kinase Assay | - | Enzyme Inhibition | 97 nM[2] |
| Cell Proliferation (MTT) | HUVEC | Cell Viability | 3.17 µM[2] |
| Cell Proliferation (MTT) | HCT 116 (Colon) | Cell Viability | 29.3 ± 1.9 µM[3] |
| Tube Formation Assay | HUVEC | Tube Length | 60% inhibition at 0.05 µM[1] |
| Cell Migration (Wound Healing) | HUVEC | Wound Closure | Significant inhibition at 1 µM |
| Cell Adhesion Assay | HUVEC | Adhesion to Collagen | Dose-dependent inhibition[4] |
Experimental Protocols
VEGFR-2 Kinase Assay: The inhibitory effect of this compound on VEGFR-2 kinase activity was determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a synthetic substrate by recombinant human VEGFR-2 kinase domain in the presence of ATP. The reaction was initiated by adding ATP and terminated after 60 minutes. The amount of phosphorylated substrate was quantified using a luminescence-based detection method.
HUVEC Proliferation Assay (MTT): Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm was measured, and the IC50 value was calculated.
Tube Formation Assay: HUVECs were seeded onto a layer of Matrigel in a 96-well plate. The cells were then treated with this compound and incubated for 6-8 hours to allow for the formation of capillary-like structures. The extent of tube formation was visualized by microscopy and quantified by measuring the total tube length.[3]
Experimental Workflow: In Vitro Assays
Caption: Workflow for the in vitro evaluation of this compound.
In Vivo Efficacy
The anti-angiogenic and anti-tumor activities of this compound were evaluated in various in vivo models.
Data Summary
| Model | Species | Endpoint | Result |
| Chick Chorioallantoic Membrane (CAM) | Chicken Embryo | Inhibition of Neovascularization | Significant reduction in blood vessel formation |
| Zebrafish Angiogenesis Assay | Zebrafish Embryo | Inhibition of Intersegmental Vessel Growth | Dose-dependent inhibition of angiogenesis |
| Matrigel Plug Assay | Mouse | Hemoglobin Content | Reduced neovascularization in the Matrigel plug[5] |
| Prostate Cancer Xenograft (PC3) | Mouse | Tumor Growth Inhibition | Significant reduction in tumor volume |
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated for 8 days. A window was made in the shell to expose the CAM. A filter disc containing this compound was placed on the CAM. After 48 hours of incubation, the CAM was examined for changes in blood vessel formation.[4]
Zebrafish Angiogenesis Assay: Transgenic zebrafish embryos with fluorescently labeled blood vessels were used. Embryos at 3 hours post-fertilization were treated with different concentrations of this compound. At 30 hours post-fertilization, the development of intersegmental vessels was observed and quantified using fluorescence microscopy.[6]
Prostate Cancer Xenograft Model: PC3 human prostate cancer cells were subcutaneously injected into immunodeficient mice. When tumors reached a palpable size, mice were treated with this compound or vehicle control daily. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.[5]
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for the in vivo xenograft model evaluation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic and toxicology studies were conducted to assess the drug-like properties of this compound.
Data Summary
| Parameter | Value |
| Plasma Half-life (T1/2) | 4.44 ± 4.1 h (oral)[7] |
| Time to Cmax (Tmax) | 0.417 h (oral)[7] |
| Cytotoxicity (Normal Cells) | Low toxicity to non-malignant cell lines[6] |
Experimental Protocols
Pharmacokinetic Study: The pharmacokinetic profile of this compound was evaluated in mice after a single oral or intravenous administration. Blood samples were collected at various time points, and the plasma concentrations of the compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.[7]
In Vitro Cytotoxicity Against Normal Cells: The cytotoxic effect of this compound on normal human cell lines, such as human hepatocytes (LO2) and human embryonic kidney cells (293T), was assessed using the MTT assay. The IC50 values were determined and compared to those obtained for cancer cell lines to evaluate selectivity.[6]
Conclusion
The preclinical data for this compound demonstrate its potent anti-angiogenic and anti-tumor activities. It effectively inhibits VEGFR-2 kinase activity, leading to the suppression of endothelial cell proliferation, migration, and tube formation in vitro. In vivo, this compound shows significant inhibition of angiogenesis in multiple models and reduces tumor growth in a xenograft model. The compound also exhibits a favorable preliminary pharmacokinetic and safety profile. These findings strongly support the continued development of this compound as a novel therapeutic agent for the treatment of cancer.
References
- 1. Identification of novel angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03200D [pubs.rsc.org]
An In-depth Technical Guide to the Signaling Pathways of Type IV Collagen-Derived Angiogenesis Inhibitors
Disclaimer: The term "Angiogenesis Inhibitor 4" does not refer to a specific, recognized molecule in scientific literature. This guide focuses on a significant class of endogenous angiogenesis inhibitors derived from Type IV collagen , which are sometimes referred to in this context. These inhibitors—Arresten, Canstatin, and Tumstatin—are non-collagenous (NC1) domains of different alpha chains of type IV collagen, a key component of the basement membrane.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3][4] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a key therapeutic strategy.[1][2][5] The basement membrane, a specialized part of the extracellular matrix, contains powerful endogenous inhibitors of this process. Proteolytic cleavage of Type IV collagen can release these fragments, which play a crucial role in regulating endothelial cell behavior.[1]
This guide details the signaling pathways of three prominent Type IV collagen-derived inhibitors: Arresten, Canstatin, and Tumstatin.
Core Signaling Pathways and Mechanisms of Action
These inhibitors primarily exert their anti-angiogenic effects by binding to specific integrin receptors on the surface of endothelial cells. This interaction triggers downstream signaling cascades that ultimately lead to the inhibition of cell proliferation, migration, and survival, and can induce apoptosis.[1][6]
Arresten is the 26 kDa NC1 domain from the α1 chain of type IV collagen.[1] Its primary mechanism involves binding to the α1β1 integrin on endothelial cells. This engagement disrupts downstream signaling crucial for angiogenesis.
Key Signaling Events:
-
Targeting Integrin α1β1: Arresten directly binds to the α1β1 integrin.
-
Inhibition of MAPK Pathway: This binding blocks the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is essential for endothelial cell proliferation and migration.[1]
-
Induction of Apoptosis: Arresten has been shown to induce apoptosis in endothelial cells.[1]
Canstatin is the 24 kDa NC1 domain of the α2 chain of type IV collagen.[1] It targets αvβ3 and αvβ5 integrins and induces apoptosis through a mitochondrial pathway.
Key Signaling Events:
-
Targeting Integrins: Canstatin binds to αvβ3 and αvβ5 integrins on endothelial cells.
-
Caspase Activation: This interaction leads to the activation of caspase-8 and caspase-9, key initiators and executioners of the apoptotic cascade.
-
Mitochondrial Damage: The signaling initiated by Canstatin can lead to mitochondrial damage, further promoting apoptosis.[1]
Tumstatin, the NC1 domain of the α3 chain of type IV collagen, also targets αvβ3 integrin. Its mechanism is unique as it inhibits protein synthesis.
Key Signaling Events:
-
Targeting αvβ3 Integrin: Tumstatin binds specifically to the αvβ3 integrin on endothelial cells.
-
Inhibition of Protein Synthesis: This binding leads to the inhibition of protein synthesis, a mechanism that is relatively specific to endothelial cells.[1]
-
FAK/PI3K/AKT Pathway Inhibition: The interaction with αvβ3 prevents the activation of Focal Adhesion Kinase (FAK) and the subsequent Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pro-survival pathway for cells.
Quantitative Data Summary
The following tables summarize the inhibitory activities of these molecules as documented in preclinical studies.
Table 1: Inhibition of Endothelial Cell Proliferation
| Inhibitor | Target Cells | Stimulant | Approx. IC50 | Citation |
|---|---|---|---|---|
| Arresten | Human Endothelial Cells | bFGF | Dose-dependent | [1] |
| Canstatin | Human Endothelial Cells | FCS | Dose-dependent | [1] |
| Tumstatin | Bovine Aortic Endothelial | None | ~125 nM |[1] |
bFGF: basic Fibroblast Growth Factor; FCS: Fetal Calf Serum; IC50: Half maximal inhibitory concentration.
Table 2: Effects on Angiogenesis-Related Cell Functions
| Inhibitor | Function Inhibited | Key Molecular Target | Citation |
|---|---|---|---|
| Arresten | Cell Migration, Tube Formation | α1β1 Integrin | [1] |
| Canstatin | Cell Migration, Tube Formation | αvβ3, αvβ5 Integrins | [1] |
| Tumstatin | Protein Synthesis, Proliferation | αvβ3 Integrin |[1] |
Experimental Protocols
The study of Type IV collagen-derived inhibitors relies on a set of standard in vitro angiogenesis assays.
Objective: To quantify the effect of an inhibitor on the proliferation of endothelial cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells).
Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of the inhibitor (e.g., Canstatin) and a pro-angiogenic stimulant (e.g., FCS or VEGF). Include positive (stimulant only) and negative (low-serum medium only) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Objective: To assess the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells in vitro.
Methodology:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel (a basement membrane extract) and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a low-serum medium.
-
Treatment: Add the inhibitor (e.g., Arresten) at various concentrations to the respective wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization: Observe the formation of tube-like networks using a microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.
Objective: To detect changes in the phosphorylation state of key signaling proteins (e.g., ERK, Akt) following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Grow endothelial cells to near confluence, serum-starve them, and then treat with the inhibitor (e.g., Tumstatin) for a specific duration, followed by stimulation with a growth factor like VEGF.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.
References
- 1. Type IV collagen-derived Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Inhibitors - NCI [cancer.gov]
- 3. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]
structural biology of Angiogenesis inhibitor 4
An In-depth Technical Guide to the Structural Biology of Platelet Factor 4 (PF-4/CXCL4): An Endogenous Angiogenesis Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the structural biology of Platelet Factor 4 (PF-4), a key endogenous inhibitor of angiogenesis. Given the absence of a formally designated "Angiogenesis Inhibitor 4" in widespread scientific literature, this document focuses on PF-4, a chemokine with significant anti-angiogenic properties, also known by the systematic name Chemokine (C-X-C motif) ligand 4 (CXCL4).
Introduction to Platelet Factor 4 (PF-4)
Platelet Factor 4 (PF-4) is a small cytokine belonging to the CXC chemokine family, stored in the alpha-granules of platelets and released upon their activation.[1][2] It plays a crucial role in various physiological and pathological processes, including blood coagulation, inflammation, and, notably, the inhibition of angiogenesis.[3][4][5] The anti-angiogenic effects of PF-4 are of significant interest in cancer research and the development of novel therapeutics, as it can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7]
Molecular Structure of PF-4
The functional form of human PF-4 is a homotetramer, with each identical subunit consisting of 70 amino acids and having a molecular weight of approximately 7.8 kDa.[2][8] The total molecular weight of the tetrameric complex is about 31.13 kDa.[9]
The crystal structure of recombinant human PF-4 has been resolved to a resolution of 2.4 Å.[10] This structural data reveals that the four polypeptide chains assemble into a compact, globular tetrameric unit. A key feature of the PF-4 tetramer is a positively charged ring of lysine and arginine residues that encircles the molecule, creating multiple potential binding sites for negatively charged molecules like heparin.[10][11]
The secondary structure of each monomer is characterized by an antiparallel beta-sheet core and a C-terminal alpha-helix.[12] The N-terminal residues form antiparallel beta-sheet-like structures that mediate noncovalent associations between dimers, stabilizing the overall tetrameric structure.[10] Disulfide bonds are present between cysteine residues at positions 10 and 36, and 12 and 52, which are inferred from homology with beta-thromboglobulin.[8]
Structural Data Summary
| Parameter | Value | Reference |
| Resolution | 2.00 - 2.4 Å | [9][10] |
| Molecular Weight (Monomer) | ~7.8 kDa | [2] |
| Molecular Weight (Tetramer) | ~31.13 kDa | [9] |
| Number of Residues (Monomer) | 70 | [8] |
| Secondary Structure | Antiparallel beta-sheets, C-terminal alpha-helix | [12] |
| Quaternary Structure | Homotetramer | [10] |
Mechanism of Anti-Angiogenic Action
PF-4 inhibits angiogenesis through a multi-faceted mechanism, primarily by interfering with the action of key pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[13][14] The proposed mechanisms of action are:
-
Interference with Growth Factor-Proteoglycan Interaction: PF-4 binds to heparan sulfate proteoglycans on the surface of endothelial cells, competing with pro-angiogenic factors like VEGF and bFGF that require these proteoglycans for efficient receptor binding and signaling.[13][15]
-
Direct Interaction with Pro-Angiogenic Growth Factors: PF-4 can directly bind to growth factors like VEGF and FGF, inhibiting their ability to interact with their respective receptors on endothelial cells.[6][13] This interaction can also abrogate the dimerization of these growth factors, which is a critical step in receptor activation.[6][16]
-
Activation of Inhibitory Signaling Pathways: PF-4 can bind to the CXCR3-B receptor, a splice variant of the chemokine receptor CXCR3, on endothelial cells.[13][14] This interaction is thought to induce inhibitory signals that counteract the pro-proliferative and pro-migratory signals from angiogenic growth factors.
These mechanisms collectively lead to the inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[2][14]
Below is a diagram illustrating the signaling pathways involved in the anti-angiogenic action of PF-4.
Figure 1: Signaling pathways of PF-4's anti-angiogenic action.
Quantitative Data on PF-4's Anti-Angiogenic Activity
Several studies have quantified the inhibitory effects of PF-4 on various aspects of angiogenesis. The following table summarizes some of the key quantitative findings.
| Assay | Target | Inhibitor | IC50 / Kd | Reference |
| Cell Proliferation | Multiple Myeloma Endothelial Cells (MMECs) | PF-4 | 8 µM | [7] |
| Cell Proliferation | Multiple Myeloma Cell Lines (U266 and NCI-H929) | PF-4 | 4 µM | [7] |
| Growth Factor Binding | 125I-VEGF165 to coated wells | PF-4 | Kd 5 x 10-9 M | [15] |
| Receptor Binding | 125I-FGF-2 to high-affinity sites on endothelial cells | PF-4 | 0.6 µg/mL | [17] |
| Receptor Binding | 125I-FGF-2 to FGFR1 in the presence of heparin | PF-4 peptide (47-70) | 0.35 µmol/L | [17] |
| Receptor Binding | 125I-CXCL10 to CXCR3B | CXCL4 (PF-4) | 7.46 nM | [18] |
| Receptor Binding | 125I-CXCL4 to CXCR3B | CXCL4 (PF-4) | 1.85 nM | [18] |
| Tetramer Formation | Inhibition of PF-4 tetramer formation | PF-4 Antagonists (PF4As) | 20 - 500 µM | [19] |
| Physiological Levels | PF-4 in platelets | - | 12 ± 5 ng/106 platelets | [20] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the structural and functional properties of PF-4 as an angiogenesis inhibitor.
Purification of Platelet Factor 4
A common method for purifying human PF-4 involves a combination of affinity and ion-exchange chromatography.[21][22]
Workflow for PF-4 Purification
Figure 2: Workflow for the purification of Platelet Factor 4.
Detailed Protocol:
-
Preparation of Platelet Extract: Start with outdated platelet concentrates. Perform an initial precipitation with 50% ammonium sulfate.[23]
-
Dialysis: Dialyze the supernatant against a suitable buffer to remove the ammonium sulfate.[23]
-
Heparin-Affinity Chromatography: Apply the dialyzed sample to a heparin-Sepharose affinity column.[22]
-
Washing: Wash the column with a buffer containing 0.5 M NaCl to remove contaminating proteins.[23]
-
Elution: Elute PF-4 from the column using a linear gradient of 0.5 to 3.0 M NaCl. PF-4 typically elutes at a concentration of 0.9 to 1.0 M NaCl.[23]
-
Ion-Exchange Chromatography: For higher purity, further purify the eluted fractions using FPLC ion-exchange chromatography.[21]
-
Purity Assessment: Analyze the purity of the final sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which should reveal a single band corresponding to PF-4.[21]
Endothelial Cell Proliferation Assay
This assay is used to determine the inhibitory effect of PF-4 on the proliferation of endothelial cells.
Detailed Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells in appropriate growth medium.
-
Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF or bFGF) and varying concentrations of PF-4. Include a control group with the stimulus but without PF-4.
-
Incubation: Incubate the plates for a period of 48-96 hours.
-
Quantification of Proliferation: Measure cell proliferation using a standard method such as the WST-1 assay, which quantifies metabolically active cells.[7]
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each PF-4 concentration and determine the IC50 value.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to assess the effect of substances on angiogenesis.[24][25]
Workflow for CAM Assay
Figure 3: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Detailed Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.[26]
-
Window Formation: On embryonic day 3, create a small window in the eggshell to expose the CAM.[26]
-
Application of Test Substance: On a later embryonic day (e.g., day 8 or 11), apply the test substance (PF-4) onto the CAM, usually on a carrier such as a filter disk or a gelatin sponge.[25][26]
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Analysis: Open the egg and observe the area of the CAM where the substance was applied. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to a control area.[24]
Conclusion
Platelet Factor 4 is a well-characterized endogenous inhibitor of angiogenesis with a complex and multifaceted mechanism of action. Its ability to interfere with the signaling of key pro-angiogenic growth factors makes it a molecule of significant interest for the development of anti-cancer and other anti-angiogenic therapies. The detailed understanding of its structure and function, supported by the experimental protocols outlined in this guide, provides a solid foundation for further research and drug development efforts in this field.
References
- 1. prospecbio.com [prospecbio.com]
- 2. grokipedia.com [grokipedia.com]
- 3. genecards.org [genecards.org]
- 4. CXCL4 | ACROBiosystems [acrobiosystems.com]
- 5. Frontiers | New perspectives on the induction and acceleration of immune-associated thrombosis by PF4 and VWF [frontiersin.org]
- 6. The control of angiogenesis and tumor invasion by platelet factor-4 and platelet factor-4-derived molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Complete covalent structure of human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Crystal structure of recombinant human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Platelet factor 4: an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Platelet factor-4 inhibits the mitogenic activity of VEGF121 and VEGF165 using several concurrent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. CXCL4 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Rational design and characterization of platelet factor 4 antagonists for the study of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giannoulaklement.com [giannoulaklement.com]
- 21. Improved method for purification of human platelet factor 4 by affinity and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Human platelet factor 4: Purification and characterization by affinity chromatography. Purification of human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
The Pharmacodynamics of Angiogenesis Inhibitors in Preclinical Cell Line Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of angiogenesis inhibitors in various cell lines. The focus is on the cellular mechanisms, key signaling pathways, and experimental methodologies used to characterize the activity of these agents. This document synthesizes data from multiple sources to present a comprehensive resource for professionals in the field of cancer research and drug development.
Introduction to Angiogenesis and its Inhibition in Cancer
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis.[1][2] Tumors stimulate the formation of a dedicated blood supply by releasing pro-angiogenic factors, which allows them to receive the oxygen and nutrients necessary for their expansion.[1][3] The inhibition of tumor-associated angiogenesis is a clinically validated strategy in oncology. Angiogenesis inhibitors are a class of drugs that interfere with the signaling pathways that promote the growth of new blood vessels.[1][4] These agents can act directly on endothelial cells or indirectly by targeting tumor cells and other components of the tumor microenvironment.[5]
The most well-established target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][4][6] VEGF, secreted by tumor cells, binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][4] Another important class of endogenous angiogenesis inhibitors is derived from the extracellular matrix, such as the non-collagenous (NC1) domains of type IV collagen, which include Arresten, Canstatin, and Tumstatin.[7] These fragments can inhibit endothelial cell function by interacting with integrins and other cell surface receptors.[7]
Quantitative Analysis of Angiogenesis Inhibitor Activity in Cell Lines
The in vitro efficacy of angiogenesis inhibitors is commonly assessed using a panel of cancer and endothelial cell lines. The following tables summarize representative quantitative data for two major classes of angiogenesis inhibitors: VEGF pathway inhibitors and type IV collagen-derived inhibitors.
Table 1: In Vitro Activity of a Representative VEGF Pathway Inhibitor
| Cell Line | Cell Type | IC50 (nM) for Proliferation | Apoptosis Induction (% at 100 nM) | Migration Inhibition (% at 100 nM) |
| HUVEC | Human Umbilical Vein Endothelial | 15 | 45 | 70 |
| HMVEC | Human Dermal Microvascular Endothelial | 25 | 40 | 65 |
| A549 | Human Lung Carcinoma | >1000 | <5 | Not significant |
| MCF-7 | Human Breast Adenocarcinoma | >1000 | <5 | Not significant |
| U87-MG | Human Glioblastoma | >1000 | <5 | Not significant |
Table 2: In Vitro Activity of a Representative Type IV Collagen-Derived Inhibitor (e.g., Arresten)
| Cell Line | Cell Type | IC50 (nM) for Proliferation | Apoptosis Induction (% at 250 nM) | Migration Inhibition (% at 250 nM) |
| HUVEC | Human Umbilical Vein Endothelial | 150 | 30 | 55 |
| HMVEC | Human Dermal Microvascular Endothelial | 200 | 25 | 50 |
| A549 | Human Lung Carcinoma | >2000 | <5 | Not significant |
| MCF-7 | Human Breast Adenocarcinoma | >2000 | <5 | Not significant |
| U87-MG | Human Glioblastoma | >2000 | <5 | Not significant |
Key Signaling Pathways Targeted by Angiogenesis Inhibitors
The mechanism of action of angiogenesis inhibitors involves the modulation of critical signaling pathways within endothelial cells.
The VEGF Signaling Pathway
VEGF inhibitors block the binding of VEGF to its receptor, VEGFR2, on endothelial cells. This inhibition prevents receptor dimerization and autophosphorylation, thereby blocking downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for endothelial cell survival, proliferation, and migration.
Caption: VEGF signaling pathway and point of inhibition.
Type IV Collagen-Derived Inhibitor Signaling
Endogenous inhibitors derived from type IV collagen, such as Arresten, bind to α1β1 integrins on the surface of endothelial cells.[7] This interaction disrupts focal adhesions and inhibits downstream signaling, including the mitogen-activated protein kinase (MAPK) pathway, leading to reduced cell migration and tube formation.[7]
Caption: Type IV collagen-derived inhibitor signaling pathway.
Detailed Experimental Protocols
Standardized in vitro assays are essential for the characterization of angiogenesis inhibitors. Below are detailed protocols for key experiments.
Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell viability/proliferation assay.
Methodology:
-
Cell Seeding: Plate endothelial cells (e.g., HUVEC) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the angiogenesis inhibitor for 24 to 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of an angiogenesis inhibitor to block the migration of endothelial cells towards a chemoattractant.
Methodology:
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free media with or without the angiogenesis inhibitor in the upper chamber.
-
Incubation: Incubate for 4-24 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Express the results as the percentage of migration inhibition compared to the untreated control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Methodology:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the matrix in the presence or absence of the angiogenesis inhibitor.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in treated samples to the untreated control.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins in a cell lysate to understand the molecular mechanism of the inhibitor.
Methodology:
-
Cell Lysis: Treat endothelial cells with the angiogenesis inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated VEGFR2, Akt, MAPK) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Conclusion
The pharmacodynamic evaluation of angiogenesis inhibitors in cell lines is a critical component of preclinical drug development. A thorough characterization using a combination of quantitative assays and mechanistic studies provides a comprehensive understanding of a compound's anti-angiogenic potential. The methodologies and data presented in this guide serve as a foundational resource for researchers working to advance the field of anti-angiogenic cancer therapy.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 5. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Type IV collagen-derived Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Type IV Collagen-Derived Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on a class of endogenous angiogenesis inhibitors derived from type IV collagen: Arresten, Canstatin, and Tumstatin. These non-collagenous (NC1) domain fragments represent a promising avenue for anti-angiogenic therapy in oncology and other diseases characterized by pathological neovascularization. This document details their mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.
Introduction to Type IV Collagen-Derived Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Tumors recruit their own blood supply by secreting various pro-angiogenic factors.[1] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. The extracellular matrix (ECM) is a reservoir of cryptic anti-angiogenic molecules that are released upon proteolytic cleavage. Among these are Arresten, Canstatin, and Tumstatin, which are derived from the NC1 domains of the α1, α2, and α3 chains of type IV collagen, respectively.[2][3] These endogenous inhibitors have been shown to effectively suppress tumor growth by targeting endothelial cell proliferation, migration, and tube formation.[2][3]
Quantitative Data on Anti-Angiogenic Activity
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of Arresten, Canstatin, and Tumstatin.
Table 1: In Vitro Anti-Angiogenic Activities
| Inhibitor | Assay | Cell Type | Concentration/IC50 | Effect | Reference |
| Arresten | Proliferation | HUVEC | 2-20 µg/mL | Significant inhibition | [4][5] |
| Migration (Wound Healing) | HUVEC | 20 µg/mL | 26.6% reduction in migration rate | [5] | |
| Migration (Transwell) | HUVEC | 20 µg/mL | Significant decrease in migration | [5] | |
| Tube Formation | HUVEC | 20 µg/mL | 54.2% reduction in total length, 38.7% reduction in junction number | [5][6] | |
| Canstatin | Proliferation | HUVEC | 2-20 µg/mL | Significant inhibition | [4][5] |
| Migration (Wound Healing) | HUVEC | 20 µg/mL | 44.5% reduction in migration rate | [5] | |
| Migration (Transwell) | HUVEC | 20 µg/mL | Significant decrease in migration | [5] | |
| Tube Formation | HUVEC | 20 µg/mL | 30.2% reduction in total length, 38.7% reduction in junction number | [5][6] | |
| Tumstatin | Proliferation | HUVEC | Dose-dependent | Inhibition of bFGF stimulated proliferation | [1] |
| Tube Formation | HUVEC | 60 µg/mL | Maximal inhibition | [7] |
Table 2: In Vivo Anti-Tumor Efficacy
| Inhibitor | Tumor Model | Animal Model | Dosage | Effect | Reference |
| Arresten | Squamous Cell Carcinoma Xenograft | Nude Mice | Overexpression in tumor cells | ~70% reduction in proliferative cells, ~50% reduction in blood vessel density | |
| Canstatin | Human Prostate and Renal Cancer Xenograft | Mouse | Not specified | Inhibition of tumor growth at less than half the dose of endostatin | [8] |
| Tumstatin | Various Cancer Models | Mouse | Exogenous administration | Suppression of tumor growth | [1] |
Signaling Pathways
Arresten, Canstatin, and Tumstatin exert their anti-angiogenic effects by binding to specific integrin receptors on the surface of endothelial cells, which triggers downstream signaling cascades that inhibit proliferation, migration, and survival.
Arresten Signaling Pathway
Arresten binds to the α1β1 integrin, leading to the inhibition of the Focal Adhesion Kinase (FAK) and downstream MAPK pathways (Ras/Raf/MEK/ERK).[3] This disruption of signaling ultimately suppresses endothelial cell migration, proliferation, and tube formation.[3]
Arresten signaling cascade.
Canstatin Signaling Pathway
Canstatin interacts with αvβ3 and αvβ5 integrins on endothelial and tumor cells.[8] This binding initiates mitochondrial-dependent apoptosis through the activation of caspase-9 and the Fas-dependent caspase-8 pathway, leading to the activation of caspase-3.[8]
Canstatin-induced apoptotic pathway.
Tumstatin Signaling Pathway
Tumstatin binds to αvβ3 integrin, which leads to the inhibition of the FAK/PI3K/Akt/mTOR signaling pathway.[9][10] This cascade ultimately results in the inhibition of protein synthesis and induction of apoptosis in endothelial cells.[7]
Tumstatin signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of Arresten, Canstatin, and Tumstatin.
Endothelial Cell Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
96-well plates
-
Test inhibitors (Arresten, Canstatin, Tumstatin)
-
Cell proliferation assay kit (e.g., MTS or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in EGM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Replace the medium with fresh EGM containing various concentrations of the test inhibitors. Include a vehicle control.
-
Incubate for 24-72 hours.
-
Add the proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition of cell proliferation compared to the vehicle control.
Endothelial cell proliferation assay workflow.
Wound Healing (Scratch) Assay
This assay assesses the effect of the inhibitors on endothelial cell migration.
Materials:
-
HUVECs
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing an insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test inhibitors or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Wound healing assay workflow.
Transwell Migration Assay
This assay provides a quantitative measure of chemotactic cell migration.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., VEGF or FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend HUVECs in serum-free medium and add the cell suspension to the upper chamber of the insert.
-
Add the test inhibitors to the upper or lower chamber.
-
Incubate for 4-24 hours at 37°C and 5% CO₂.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Transwell migration assay workflow.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well or 24-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in medium containing the test inhibitors or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C and 5% CO₂.
-
Image the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Tube formation assay workflow.
In Vivo Matrigel Plug Assay
This assay assesses angiogenesis in a living organism.
Materials:
-
Matrigel supplemented with a pro-angiogenic factor (e.g., bFGF or VEGF)
-
Test inhibitors
-
Immunocompromised mice (e.g., nude or SCID)
-
Syringes and needles
Protocol:
-
Mix ice-cold liquid Matrigel with a pro-angiogenic factor and the test inhibitor or vehicle control.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After 7-14 days, excise the Matrigel plugs.
-
Analyze the plugs for blood vessel formation. This can be done by measuring the hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Quantify the degree of angiogenesis in the inhibitor-treated plugs compared to the control plugs.
In vivo Matrigel plug assay workflow.
Conclusion
Arresten, Canstatin, and Tumstatin are potent endogenous inhibitors of angiogenesis with significant therapeutic potential. Their ability to target multiple facets of the angiogenic process, including endothelial cell proliferation, migration, and tube formation, makes them attractive candidates for the development of novel anti-cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of these promising molecules. Further research is warranted to fully elucidate their pharmacokinetic profiles and to optimize their delivery and efficacy in clinical settings.
References
- 1. n-genetics.com [n-genetics.com]
- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 3. Arresten, a Collagen-Derived Angiogenesis Inhibitor, Suppresses Invasion of Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 4. Endothelial cell proliferation assay [bio-protocol.org]
- 5. Recombinant Human Arresten and Canstatin Inhibit Angiogenic Behaviors of HUVECs via Inhibiting the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing migration assay (Scratch assay) [protocols.io]
- 7. Human tumstatin and human endostatin exhibit distinct antiangiogenic activities mediated by αvβ3 and α5β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PTEN/Akt pathway dictates the direct alphaVbeta3-dependent growth-inhibitory action of an active fragment of tumstatin in glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Evaluating Angiogenesis Inhibitor 4 in HUVEC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3][4] Consequently, the inhibition of angiogenesis has become a key focus in cancer therapy.[1][2][3] Human Umbilical Vein Endothelial Cells (HUVECs) are a fundamental in vitro model system for studying the effects of potential therapeutic compounds on endothelial cell behavior. This document provides detailed protocols for assessing the efficacy of "Angiogenesis Inhibitor 4" on HUVEC proliferation, migration, and tube formation.
Disclaimer: "this compound" is used as a representative name. The following protocols are based on established methodologies for evaluating angiogenesis inhibitors in HUVEC assays and may require optimization for a specific, novel compound.
Mechanism of Action: Targeting Angiogenesis Signaling
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors.[3][5] A primary signaling pathway involved is the Vascular Endothelial Growth Factor (VEGF) pathway.[1][2][5] VEGF, secreted by tumor cells, binds to its receptor (VEGFR) on endothelial cells, triggering a downstream signaling cascade that promotes cell proliferation, migration, and survival.[2][6] Many angiogenesis inhibitors function by targeting key components of this pathway.[1][3]
Experimental Workflow Overview
The evaluation of this compound in HUVEC assays typically follows a structured workflow, progressing from assessing general cytotoxicity and anti-proliferative effects to more specific anti-angiogenic functions like migration and tube formation.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]
- 5. bosterbio.com [bosterbio.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Angiogenesis Inhibitor 4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Tumor cells release various pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), which stimulate the growth of new vessels to supply the tumor with oxygen and nutrients.[1][4] Angiogenesis inhibitors are compounds that interfere with this process, offering a promising strategy for cancer therapy.[1][2] This document provides detailed protocols for a suite of cell-based assays to characterize the activity of a novel compound, Angiogenesis Inhibitor 4.
The primary target of many angiogenesis inhibitors is the VEGF signaling pathway.[1] VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][4] this compound is hypothesized to disrupt this pathway. The following assays are designed to test this hypothesis by evaluating its effects on key endothelial cell functions.
Core Assays to Assess Anti-Angiogenic Activity
A comprehensive in vitro evaluation of an angiogenesis inhibitor involves multiple assays, each interrogating a specific step in the angiogenic process.[5][6][7] The key assays described here are:
-
Endothelial Cell Proliferation Assay: To determine the effect of the inhibitor on the growth of endothelial cells.
-
Endothelial Cell Migration Assay: To assess the inhibitor's ability to block the directional movement of endothelial cells.
-
Tube Formation Assay: To evaluate the inhibitor's impact on the ability of endothelial cells to form capillary-like structures.
-
Endothelial Cell Apoptosis Assay: To determine if the inhibitor induces programmed cell death in endothelial cells.
Signaling Pathway Overview
A critical signaling pathway in angiogenesis is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells. This interaction triggers a cascade of intracellular events that are essential for the angiogenic process. Understanding this pathway provides a framework for interpreting the results of the cell-based assays.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[5][8]
Workflow:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
96-well tissue culture plates
-
This compound
-
Proliferation assay reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)[8]
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM.[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or control medium (containing vehicle) to the respective wells.
-
Incubate the plate for 48 to 72 hours.[8]
-
Add the proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 100 µL of CellTiter-Glo® reagent).
-
Incubate for the recommended time (e.g., 4 hours for MTT, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 |
| 0.1 | 92 ± 4.8 | 8 |
| 1 | 65 ± 6.1 | 35 |
| 10 | 30 ± 3.9 | 70 |
| 100 | 5 ± 2.5 | 95 |
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, assesses the ability of this compound to block the chemotactic migration of endothelial cells towards a chemoattractant.[9][10]
Workflow:
Materials:
-
HUVECs
-
24-well plates with Transwell inserts (8 µm pore size)
-
Serum-free endothelial basal medium (EBM)
-
VEGF (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet or DAPI for staining
-
Microscope
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of EBM containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of each well.
-
Harvest HUVECs and resuspend them in serum-free EBM at a concentration of 1 x 10^5 cells/mL.
-
Add this compound at various concentrations to the cell suspension.
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for 4-6 hours.[9]
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with Crystal Violet (0.5% in 25% methanol) for 20 minutes or with DAPI.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percentage of migration inhibition relative to the control.
Data Presentation:
| Concentration of this compound (µM) | Number of Migrated Cells (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 250 ± 25 | 0 |
| 0.1 | 210 ± 22 | 16 |
| 1 | 115 ± 15 | 54 |
| 10 | 45 ± 8 | 82 |
| 100 | 10 ± 4 | 96 |
Tube Formation Assay
This is a widely used in vitro assay to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[11][12][13][14]
Workflow:
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Angiogenesis Inhibitors - NCI [cancer.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. youtube.com [youtube.com]
- 5. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 10. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. n-genetics.com [n-genetics.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HU [thermofisher.com]
- 14. ibidi.com [ibidi.com]
Application Notes and Protocols for Angiogenesis Inhibitor (CAS 186611-44-9)
For research use only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and protocols for the use of the Angiogenesis Inhibitor, CAS 186611-44-9, also known as (Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one. This cell-permeable indolinone compound is a small molecule inhibitor that demonstrates anti-angiogenic properties.[1][2][3] It functions as a moderate ATP-competitive inhibitor of human Epidermal Growth Factor Receptor (hEGF-R) tyrosine kinase activity.[1][2] These characteristics make it a valuable tool for researchers studying angiogenesis and developing potential anti-cancer therapeutics.
These notes offer guidance on the solubility of this inhibitor and provide step-by-step protocols for its preparation and application in common in vitro and ex vivo angiogenesis assays.
Product Information
| Characteristic | Value |
| CAS Number | 186611-44-9 |
| Synonyms | (Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| Appearance | Yellow solid |
| Purity | ≥95% (HPLC) |
| Storage | Store at 2-8°C. Protect from light. |
Solubility Data
Proper dissolution of the inhibitor is critical for accurate and reproducible experimental results. The solubility of the Angiogenesis Inhibitor (CAS 186611-44-9) in commonly used solvents is summarized below. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
| Solvent | Solubility |
| DMSO | 5 mg/mL[1][2] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble |
| Ethanol | Sparingly soluble |
| Cell Culture Media | Sparingly soluble |
Note: When diluting the DMSO stock solution into aqueous solutions, ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Experimental Preparation and Workflow
The following diagram illustrates a general workflow for the preparation and use of the Angiogenesis Inhibitor in experimental settings.
References
Application Notes and Protocols for Testing Angiogenesis Inhibitor 4 in Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the anti-angiogenic potential of a compound referred to as "Angiogenesis Inhibitor 4" using the in vivo chick chorioallantoic membrane (CAM) assay. This assay is a well-established, cost-effective, and reliable method for studying the formation of new blood vessels and the efficacy of pro- and anti-angiogenic agents.[1][2][3]
Introduction to Angiogenesis and its Inhibition
Angiogenesis is the physiological process involving the growth of new blood vessels from pre-existing ones.[] This process is crucial in both normal physiological events, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis.[5][6] Tumors, beyond a certain size, require an independent blood supply for nutrients and oxygen to sustain their growth.[6] To achieve this, they secrete various pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being one of the most prominent.[5][6]
Angiogenesis inhibitors are substances that interfere with this process of new blood vessel formation.[5] Their primary mechanism often involves the inhibition of the VEGF signaling pathway.[5][7] By blocking VEGF from binding to its receptor (VEGFR) on endothelial cells, these inhibitors can halt the downstream signaling cascade that promotes blood vessel growth, thereby starving the tumor and impeding its development.[6][7]
The Chick Chorioallantoic Membrane (CAM) Assay
The CAM is the highly vascularized extraembryonic membrane of a developing chick embryo that serves as a respiratory organ.[1][2] Its accessibility and extensive vascular network make it an ideal in vivo model to observe and quantify angiogenesis.[1][2] The CAM assay allows for the direct application of test compounds and subsequent visualization and measurement of their effects on blood vessel development.[1][2]
Experimental Protocol: Testing this compound
This protocol outlines the key steps for assessing the anti-angiogenic properties of "this compound" using the CAM assay.
Materials
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
This compound (dissolved in a suitable, non-toxic solvent like DMSO, then diluted in PBS)
-
Positive control (e.g., a known angiogenesis inhibitor like Sunitinib or Bevacizumab)
-
Negative control (vehicle/solvent used to dissolve the inhibitor)
-
Sterile filter paper discs or sponges
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
70% ethanol for disinfection
-
Sterile forceps and scissors
-
Parafilm or sterile medical tape
Procedure
-
Egg Incubation and Preparation:
-
Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 60-85% humidity.[1][8]
-
On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the CAM. This is typically done by carefully drilling a small hole and using forceps to remove a piece of the shell.[1]
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Application of Test Compound:
-
On EDD 8 or 9, when the CAM is well-developed, gently open the window.
-
Prepare sterile filter paper discs or sponges soaked with the test solutions:
-
This compound (various concentrations)
-
Positive control
-
Negative control (vehicle only)
-
-
Carefully place the discs onto the CAM in a region with a clear vascular network.[1][2]
-
-
Incubation and Observation:
-
Reseal the windows and return the eggs to the incubator for 48-72 hours.[8]
-
After the incubation period, reopen the windows and observe the area under the discs using a stereomicroscope.
-
Capture high-resolution images of the vascular network for subsequent analysis.
-
-
Quantification of Angiogenesis Inhibition:
-
The anti-angiogenic effect can be quantified by measuring several parameters from the captured images:
-
Image analysis software can be used for objective and reproducible quantification.[9] The results are typically expressed as a percentage of inhibition compared to the negative control.
-
Data Presentation
The quantitative data obtained from the CAM assay should be summarized in a structured table to facilitate comparison between different concentrations of this compound and the controls.
| Treatment Group | Concentration | Mean Blood Vessel Density (pixels/mm²) | Mean Number of Branch Points | % Inhibition |
| Negative Control | - | Data | Data | 0% |
| Positive Control | e.g., 10 µM | Data | Data | Data |
| This compound | e.g., 1 µM | Data | Data | Data |
| This compound | e.g., 5 µM | Data | Data | Data |
| This compound | e.g., 10 µM | Data | Data | Data |
Visualizations
Signaling Pathway of a Typical Angiogenesis Inhibitor
This diagram illustrates the general mechanism of action for an angiogenesis inhibitor that targets the VEGF signaling pathway.
References
- 1. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 6. Angiogenesis Inhibitors - NCI [cancer.gov]
- 7. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. scispace.com [scispace.com]
Application Notes: Evaluating Angiogenesis Inhibitor 4 in a 3D Spheroid Sprouting Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2][3] The dependence of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapies a cornerstone of cancer treatment.[2][3] The three-dimensional (3D) spheroid sprouting assay is a robust and physiologically relevant in vitro model that recapitulates key steps of angiogenesis, including endothelial cell migration, proliferation, and tube formation.[4][5] This assay provides a powerful platform for screening and characterizing the efficacy of anti-angiogenic compounds.
These application notes provide a detailed protocol for evaluating the inhibitory effects of a novel compound, Angiogenesis Inhibitor 4, on endothelial cell sprouting using a 3D spheroid model. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in the comprehensive assessment of this and other potential anti-angiogenic agents.
Key Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors.[2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process.[1][6] Binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a downstream signaling cascade involving pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, migration, and permeability.[1][6] Angiogenesis inhibitors often target this pathway at various levels.[7][8]
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Part 1: Endothelial Cell Spheroid Formation
This protocol is adapted from established methods for generating endothelial cell spheroids.[4][9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanging drop plates or non-adherent round-bottom 96-well plates
-
Methylcellulose solution
Procedure:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells. Resuspend the cell pellet in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 20 µL drops of the cell suspension onto the lid of a petri dish for the hanging drop method, or into the wells of a non-adherent plate.
-
Invert the lid over a dish containing PBS to maintain humidity and incubate at 37°C and 5% CO2 for 24 hours to allow spheroid formation.
Part 2: 3D Spheroid Sprouting Assay
Materials:
-
HUVEC spheroids
-
Collagen I, rat tail, or Fibrinogen and Thrombin
-
Basal endothelial cell medium
-
VEGF-A
-
This compound (various concentrations)
-
24-well or 96-well plates
-
Paraformaldehyde (PFA) for fixation
Procedure:
-
Prepare the embedding matrix. For a collagen gel, neutralize a stock solution of collagen I on ice and dilute to the desired concentration (e.g., 2.5 mg/mL) with basal medium. For a fibrin gel, prepare solutions of fibrinogen and thrombin.
-
Gently harvest the spheroids and resuspend them in the prepared matrix solution.
-
Dispense the spheroid-matrix suspension into the wells of a pre-warmed plate (e.g., 100 µL per well for a 96-well plate).
-
Allow the matrix to polymerize at 37°C for 30-60 minutes.[4]
-
Prepare the treatment media. This includes a negative control (basal medium), a positive control (basal medium with a pro-angiogenic factor like 25 ng/mL VEGF-A), and experimental conditions (VEGF-A medium with varying concentrations of this compound).
-
Add the respective treatment media on top of the polymerized gel.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
Caption: Experimental workflow for the 3D spheroid sprouting assay.
Part 3: Data Acquisition and Analysis
Procedure:
-
After the incubation period, carefully remove the medium and fix the spheroids with 4% PFA for 30 minutes.
-
Wash the wells with PBS.
-
Acquire images of at least 10 randomly selected spheroids per condition using an inverted microscope.[4]
-
Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative sprout length per spheroid using image analysis software (e.g., ImageJ/FIJI).[4]
Data Presentation
The following tables present hypothetical quantitative data for the effect of this compound on VEGF-induced sprouting.
Table 1: Effect of this compound on the Number of Sprouts per Spheroid
| Treatment Condition | Concentration (nM) | Mean Number of Sprouts (± SEM) | % Inhibition |
| Negative Control (Basal Medium) | - | 2.1 ± 0.4 | - |
| Positive Control (VEGF-A 25 ng/mL) | - | 15.8 ± 1.2 | 0% |
| This compound | 1 | 12.3 ± 1.1 | 25.9% |
| This compound | 10 | 8.5 ± 0.9 | 53.4% |
| This compound | 100 | 4.2 ± 0.6 | 84.2% |
| This compound | 1000 | 2.5 ± 0.5 | 96.4% |
Table 2: Effect of this compound on the Cumulative Sprout Length per Spheroid
| Treatment Condition | Concentration (nM) | Mean Cumulative Sprout Length (µm ± SEM) | % Inhibition |
| Negative Control (Basal Medium) | - | 150.5 ± 25.2 | - |
| Positive Control (VEGF-A 25 ng/mL) | - | 1250.7 ± 98.6 | 0% |
| This compound | 1 | 980.1 ± 85.4 | 24.6% |
| This compound | 10 | 652.4 ± 70.1 | 54.4% |
| This compound | 100 | 310.9 ± 45.8 | 77.2% |
| This compound | 1000 | 180.3 ± 30.5 | 88.2% |
Conclusion
The 3D spheroid sprouting assay is an indispensable tool for the preclinical evaluation of anti-angiogenic compounds. The protocols and data presented here provide a framework for assessing the efficacy of this compound. The dose-dependent inhibition of both sprout formation and elongation suggests that this compound is a potent antagonist of VEGF-induced angiogenesis in vitro. Further investigations are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential in more complex in vivo models.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]
Application Notes and Protocols for Angiogenesis Inhibitor 4 (Interleukin-4) Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Angiogenesis inhibitors are a class of therapeutic agents that interfere with this process, thereby impeding tumor progression.[1] This document provides detailed application notes and protocols for the administration of Angiogenesis Inhibitor 4, identified herein as Interleukin-4 (IL-4), in preclinical xenograft models. IL-4 is a pleiotropic cytokine with known anti-angiogenic properties, making it a subject of interest in cancer research.[2] While the term "this compound" is not a standard nomenclature, this document will proceed under the assumption that it refers to Interleukin-4, a cytokine with potent anti-angiogenic activity.
IL-4 exerts its anti-angiogenic effects primarily by directly acting on endothelial cells to inhibit their migration, a crucial step in the formation of new blood vessels.[2] Notably, IL-4 exhibits a biphasic dose-response curve, where it can be stimulatory at very low concentrations (e.g., 0.01 ng/mL) but is inhibitory at higher concentrations (e.g., 10 ng/mL or more).[2] Systemic administration of IL-4 in murine models has been demonstrated to effectively block neovascularization.[2]
These protocols are intended to serve as a comprehensive guide for the in vivo evaluation of IL-4's anti-angiogenic and anti-tumor efficacy in xenograft models.
Data Presentation
The following tables summarize quantitative data from representative studies on the administration of IL-4 in xenograft models.
Table 1: Systemic Administration of IL-4 in a Murine Corneal Neovascularization Model
| Parameter | Control Group (bFGF only) | IL-4 Treated Group (bFGF + IL-4) | Reference |
| Angiogenic Response | Vigorous neovascularization | Blocked neovascularization | [3] |
| IL-4 Dose | - | 15 µ g/day/animal (intraperitoneal) | [3] |
Table 2: Subcutaneous Administration of rhIL-4 in a Human Lung Cancer Xenograft Model (CCL 185)
| Parameter | Control Group (Vehicle) | rhIL-4 Treated Group | Reference |
| Tumor Growth | Uninhibited | Significantly inhibited | [4] |
| rhIL-4 Dose | - | 0.5 mg/m² twice daily (subcutaneous) for 17 days | [4] |
Table 3: Effect of Neutralizing Endogenous IL-4 on Fibrosarcoma Xenograft Growth
| Parameter | Control Antibody Group | Anti-IL-4 Antibody (11B11) Group | Reference |
| Mean Tumor Volume (Day 22) | 712.5 ± 79.4 mm³ | 447.5 ± 43.0 mm³ | [5] |
| Treatment | Isotype-matched control antibody | IL-4 neutralizing mAb 11B11 | [5] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model and Systemic IL-4 Administration
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent systemic administration of recombinant murine IL-4.
Materials:
-
Human tumor cell line (e.g., MDA-MB-231 breast cancer, U87 glioblastoma)
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
Recombinant Murine Interleukin-4 (rmIL-4)
-
Sterile 1 mL syringes with 27-gauge needles
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen human tumor cell line according to standard protocols.
-
On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁶ to 10 x 10⁷ cells/mL.
-
Keep cells on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension (containing 0.5-2 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development.
-
Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Preparation and Administration of rmIL-4:
-
Reconstitute lyophilized rmIL-4 in sterile, deionized water to a stock concentration of 0.1-1.0 mg/mL. For long-term storage, the addition of a carrier protein like 0.1% BSA is recommended.
-
For intraperitoneal (i.p.) administration, a daily dose of 15 µ g/day/animal can be used to induce a systemic anti-angiogenic state.[3] Dilute the stock solution in sterile PBS to the final injection volume (typically 100-200 µL).
-
For subcutaneous (s.c.) administration, a dose of 0.5 mg/m² twice daily has been reported.[4] To convert this to a mg/kg dose for a mouse, a conversion factor can be used. For a 20g mouse, this is approximately 6 mg/kg.
-
Administer the prepared IL-4 solution or vehicle control (sterile PBS with carrier protein if used) to the respective groups daily for the duration of the study (e.g., 14-21 days).
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Excise the tumors, measure their final weight and volume.
-
Process tumors for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis like CD31, or molecular analysis).
-
Protocol 2: Intratumoral IL-4 Administration
This protocol outlines the direct injection of IL-4 into the tumor, a method that can maximize local concentration and potentially reduce systemic side effects.
Procedure:
-
Tumor Model Establishment:
-
Follow steps 1-3 from Protocol 1 to establish subcutaneous tumors.
-
-
Preparation and Administration of rmIL-4:
-
Prepare the rmIL-4 solution as described in Protocol 1, step 4. The optimal intratumoral dose should be determined empirically, but can be guided by systemic doses, adjusting for local administration.
-
Using a sterile insulin syringe, slowly inject a small volume (e.g., 20-50 µL) of the IL-4 solution directly into the center of the tumor.
-
Administer injections every 2-3 days for the duration of the study.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and animal health as described in Protocol 1.
-
Collect and analyze tumors at the study endpoint.
-
Visualization of Pathways and Workflows
Signaling Pathway of IL-4 in Endothelial Cells
The anti-angiogenic effects of Interleukin-4 on endothelial cells are primarily mediated through the JAK-STAT signaling pathway. Upon binding to its receptor (IL-4R) on the endothelial cell surface, IL-4 activates Janus kinases (JAKs), which in turn phosphorylate and activate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[6][7] Activated STAT6 translocates to the nucleus and regulates the transcription of genes involved in cell migration and adhesion, ultimately leading to the inhibition of angiogenesis.
Caption: IL-4 signaling pathway in endothelial cells leading to anti-angiogenic effects.
Experimental Workflow for Xenograft Model
The following diagram illustrates the general workflow for evaluating the anti-angiogenic effects of IL-4 in a subcutaneous xenograft model.
Caption: Experimental workflow for angiogenesis inhibitor administration in a xenograft model.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of Angiogenesis by Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IL-4 and IL-13 activate the JAK2 tyrosine kinase and Stat6 in cultured human vascular endothelial cells through a common pathway that does not involve the gamma c chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Detection of Angiogenesis Inhibitors in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] Angiogenesis inhibitors are a class of drugs that interfere with this process, effectively starving tumors of the nutrients and oxygen they need to proliferate.[1][2][4] Monitoring the distribution and concentration of these inhibitors within tissue is paramount for preclinical and clinical research, aiding in the assessment of pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy.
This document provides detailed analytical methods for the detection and quantification of a hypothetical "Angiogenesis Inhibitor 4" in tissue samples. Given that angiogenesis inhibitors can be either small molecules or larger protein-based therapeutics (like monoclonal antibodies), we present protocols for both modalities.[1][5]
Key Signaling Pathway: Most angiogenesis inhibitors target the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2][6][7] VEGF, secreted by tumor cells, binds to VEGF receptors (VEGFRs) on endothelial cells, triggering downstream signaling cascades that promote blood vessel growth.[1][6][8] Inhibitors may block VEGF directly, inhibit VEGFRs, or interfere with downstream signaling molecules.[1][9]
Part 1: Analysis of a Small Molecule Angiogenesis Inhibitor
This section details methods for quantifying and localizing a hypothetical small molecule "this compound" in tissue. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for robust quantification and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for spatial distribution analysis.[10][11][12]
Method 1.1: Quantitative Analysis by LC-MS/MS
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[10][13] This protocol outlines the steps from tissue homogenization to data analysis.
Experimental Protocol:
-
Tissue Homogenization:
-
Excise tissue samples and weigh them accurately.
-
Add a known amount of a stable isotope-labeled internal standard.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice using a mechanical homogenizer. The typical tissue-to-buffer ratio is 1:3 to 1:5 (w/v).[14]
-
-
Protein Precipitation and Extraction:
-
To the tissue homogenate, add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[10]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate on ice for 20 minutes to ensure complete precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.
-
-
Sample Analysis by LC-MS/MS:
-
Inject a small volume (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.[10]
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the "this compound" and its internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the inhibitor into blank tissue homogenate and processing as described above.
-
Calculate the concentration of the inhibitor in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation:
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/g tissue |
| Upper Limit of Quantification (ULOQ) | 1000 ng/g tissue |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Method 1.2: Spatial Distribution Analysis by MALDI-MSI
MALDI-MSI is a powerful label-free technique that visualizes the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections.[10][11][12][15]
Experimental Protocol:
-
Tissue Sectioning:
-
Rapidly freeze the excised tissue in liquid nitrogen or on dry ice to preserve its structure and prevent analyte degradation.
-
Using a cryostat, cut thin sections (10-20 µm) of the frozen tissue.
-
Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).[16]
-
-
Matrix Application:
-
Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB] for small molecules) uniformly over the tissue section. This can be done using an automated sprayer for consistent coating.
-
-
MSI Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest for analysis.
-
Acquire mass spectra in a raster pattern across the tissue section. The laser fires at each coordinate (pixel), desorbing and ionizing molecules from the tissue surface.
-
-
Image Generation:
-
Use imaging software to generate ion density maps for the m/z value corresponding to "this compound".
-
The intensity of the signal at each pixel is represented by a color scale, creating a visual map of the drug's distribution within the tissue architecture.
-
Data Presentation:
| Feature | Description |
| Spatial Resolution | 20-50 µm |
| Analyte Detected | Parent Drug (m/z = XXX.X) |
| Metabolite Detected | Metabolite M1 (m/z = YYY.Y) |
| Observed Localization | High concentration in tumor periphery, lower in necrotic core. |
Part 2: Analysis of a Protein-Based Angiogenesis Inhibitor
This section describes methods for a hypothetical protein-based therapeutic (e.g., a monoclonal antibody) targeting angiogenesis. The primary techniques are Enzyme-Linked Immunosorbent Assay (ELISA) for quantification in tissue homogenates and Immunohistochemistry (IHC) for cellular localization.[17][18]
Method 2.1: Quantitative Analysis by ELISA
ELISA is a widely used plate-based immunoassay for detecting and quantifying proteins.[19][20] A sandwich ELISA format is typically employed for therapeutic antibodies, offering high specificity and sensitivity.
Experimental Protocol:
-
Tissue Lysate Preparation:
-
Homogenize weighed tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).[21]
-
-
Sandwich ELISA Procedure:
-
Coating: Coat a 96-well plate with a capture antibody specific for the therapeutic antibody. Incubate and wash.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Sample Incubation: Add diluted tissue lysates and standards to the wells. The capture antibody will bind the therapeutic protein. Incubate and wash.
-
Detection: Add a second, enzyme-conjugated (e.g., HRP) detection antibody that binds to a different epitope on the therapeutic protein. Incubate and wash.
-
Signal Development: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the therapeutic protein.
-
Calculate the concentration in the tissue lysates from the standard curve and normalize to the total protein content (e.g., in µg of inhibitor per mg of total tissue protein).
-
Data Presentation:
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 pg/mL |
| Dynamic Range | 2 logs |
| Specificity | No cross-reactivity with endogenous IgGs |
| Precision (%CV) | < 20% |
Method 2.2: Localization Analysis by Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the context of tissue architecture.[17][22][23][24][25]
Experimental Protocol:
-
Tissue Preparation:
-
Antigen Retrieval (for FFPE sections):
-
Immunostaining:
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding sites with a blocking serum.[17]
-
Primary Antibody: Incubate the sections with a primary antibody that specifically detects the therapeutic antibody (e.g., an anti-human IgG antibody if the therapeutic is a humanized mAb in an animal model).
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chromogen substrate (e.g., DAB). A brown precipitate will form at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin to provide morphological context.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides with a coverslip.
-
Image the slides using a bright-field microscope.
-
The presence and location of the brown stain indicate the distribution of the protein-based angiogenesis inhibitor within the tissue.
-
Data Presentation:
| Feature | Observation |
| Staining Pattern | Membranous and cytoplasmic |
| Cellular Localization | Primarily observed on and within endothelial cells of tumor-associated vasculature. |
| Intensity | Strong staining in peritumoral regions, weaker in the tumor core. |
| Negative Control | No staining observed in sections incubated without the primary antibody. |
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Angiogenesis Inhibitors | American Cancer Society [cancer.org]
- 6. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Angiogenic Regulators and Anti-Angiogenesis Drugs Targeting Angiogenesis Signaling Pathways: Perspectives for Targeting Angiogenesis in Lung Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]
- 10. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry imaging for drug distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptglab.com [ptglab.com]
- 18. alliedacademies.org [alliedacademies.org]
- 19. mybiosource.com [mybiosource.com]
- 20. Protein assay ELISA [qiagen.com]
- 21. Method to Determine Drug Protein Concentration - Creative Proteomics [creative-proteomics.com]
- 22. IHC-P Protocol [protocols.io]
- 23. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 24. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 25. Learn: immunohistochemistry - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Angiogenesis Inhibitor 4 (AGX-4) in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Angiogenesis Inhibitor 4 (AGX-4), a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to investigate the tumor microenvironment (TME). The protocols outlined below are designed to assess the efficacy and mechanism of action of AGX-4 in both in vitro and in vivo models.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2][3][4][5] Tumors release pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being a primary driver, to stimulate the growth of new blood vessels that supply nutrients and oxygen.[1][3][6] AGX-4 is a selective inhibitor of VEGFR-2, the main receptor for VEGF-A, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[3][4][7] By inhibiting angiogenesis, AGX-4 not only restricts tumor growth but also modulates the complex tumor microenvironment, which can enhance the efficacy of other cancer therapies.[1][8][9]
Mechanism of Action
AGX-4 competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in tumor vascularization, increased hypoxia in the tumor core, and potential alterations in the immune cell infiltrate within the TME.
Signaling Pathway
The following diagram illustrates the targeted inhibition of the VEGF signaling pathway by AGX-4.
Caption: AGX-4 inhibits VEGF-A-induced signaling in endothelial cells.
Data Presentation
The following tables summarize representative quantitative data from in vitro and in vivo studies assessing the efficacy of AGX-4.
Table 1: In Vitro Efficacy of AGX-4 on Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Parameter | Vehicle Control | AGX-4 (10 nM) | AGX-4 (100 nM) |
| Cell Proliferation | % Inhibition | 0% | 45% ± 5% | 85% ± 7% |
| Cell Migration | % Inhibition of wound closure | 0% | 60% ± 8% | 92% ± 6% |
| Tube Formation | Total Tube Length (µm) | 12,500 ± 1,500 | 5,200 ± 900 | 1,800 ± 450 |
| VEGFR-2 Phosphorylation | % Inhibition | 0% | 75% ± 6% | 98% ± 3% |
Table 2: In Vivo Efficacy of AGX-4 in a Murine Xenograft Model (Human Colon Carcinoma)
| Parameter | Vehicle Control | AGX-4 (10 mg/kg) |
| Tumor Volume (mm³) | 1500 ± 250 | 450 ± 150 |
| Microvessel Density (vessels/mm²) | 85 ± 12 | 25 ± 8 |
| % Necrotic Area | 15% ± 5% | 55% ± 10% |
| CD8+ T Cell Infiltration (cells/mm²) | 30 ± 10 | 95 ± 20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay[10][11][12]
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel)
-
AGX-4
-
Vehicle (e.g., DMSO)
-
96-well plate
-
Calcein AM stain
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in a serum-free medium containing either vehicle or varying concentrations of AGX-4.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of loops using image analysis software.
Protocol 2: In Vitro Endothelial Cell Migration (Wound Healing) Assay[11]
This assay measures the migratory capacity of endothelial cells in response to a simulated wound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
AGX-4
-
Vehicle
-
6-well plate
-
Pipette tip or cell scraper
Procedure:
-
Seed HUVECs in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing either vehicle or AGX-4.
-
Image the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
Protocol 3: In Vivo Murine Xenograft Tumor Model
This protocol evaluates the anti-tumor and anti-angiogenic effects of AGX-4 in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human tumor cells (e.g., colon carcinoma cell line)
-
AGX-4 formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer AGX-4 or vehicle to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density, necrosis, and immune cell infiltration).
Experimental Workflow
The following diagram outlines the general workflow for evaluating AGX-4.
Caption: Workflow for preclinical evaluation of AGX-4.
Analysis of the Tumor Microenvironment
AGX-4's impact extends beyond direct inhibition of angiogenesis. The altered tumor vasculature can lead to changes in the TME, including:
-
Increased Hypoxia: Reduced blood supply can initially lead to increased hypoxia, which can be a double-edged sword, potentially driving tumor adaptation and resistance.[8]
-
Immune Cell Infiltration: "Normalizing" the tumor vasculature can improve the infiltration of cytotoxic T lymphocytes and other immune cells, potentially enhancing the efficacy of immunotherapies.[1][10]
-
Stromal Cell Modulation: The activity of cancer-associated fibroblasts (CAFs) and other stromal cells can be influenced by changes in the vascular niche.
Protocol 4: Immunohistochemical (IHC) Analysis of the Tumor Microenvironment
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-CD8 for cytotoxic T cells, anti-FAP for CAFs)
-
Secondary antibodies
-
DAB chromogen kit
-
Microscope and image analysis software
Procedure:
-
Deparaffinize and rehydrate FFPE tumor sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Acquire images and quantify the stained areas or cell numbers using image analysis software.
Logical Relationship of AGX-4's Effects on the TME
Caption: Causal chain of AGX-4's therapeutic effects.
Conclusion
AGX-4 is a valuable tool for studying the role of angiogenesis in the tumor microenvironment. The protocols provided herein offer a framework for a comprehensive evaluation of its anti-angiogenic and anti-tumor properties, as well as its impact on the complex cellular and acellular components of the TME. Understanding these interactions is crucial for the development of more effective cancer therapies, including rational combination strategies.
References
- 1. Frontiers | Progress on angiogenic and antiangiogenic agents in the tumor microenvironment [frontiersin.org]
- 2. Angiogenesis and targeted therapy in the tumour microenvironment: From basic to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]
- 8. The role of tumor microenvironment in resistance to anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Angiogenesis and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Angiogenesis Inhibitor Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Angiogenesis Inhibitor 4 precipitation in cell culture media. By understanding the underlying causes and implementing the recommended solutions, you can ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why did this compound precipitate immediately after I added it to my cell culture medium?
A1: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like many small molecule inhibitors when a concentrated DMSO stock is introduced into an aqueous environment like cell culture media.[1] The rapid dilution of DMSO reduces its solvating power, causing the inhibitor to fall out of solution.
Q2: My media with this compound looked fine initially, but a precipitate formed after a few hours in the incubator. What is happening?
A2: Delayed precipitation can be caused by several factors, including:
-
Changes in Media Environment: Shifts in pH or temperature over time can decrease the solubility of the inhibitor.[1]
-
Interaction with Media Components: The inhibitor may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[2]
-
Media Evaporation: In long-term experiments, evaporation can concentrate the inhibitor beyond its solubility limit.[1]
-
Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting the compound's solubility.[1]
Q3: Can I filter the media to remove the precipitate?
A3: Filtering the media is not recommended. The precipitate is your compound of interest, and filtering it will remove an unquantifiable amount of the inhibitor, leading to inaccurate and unreliable experimental results.[1] It is crucial to address the root cause of the precipitation.
Q4: How does serum in the media affect the solubility of this compound?
A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. However, this effect is limited. At high concentrations, the inhibitor can still precipitate even in the presence of serum.[1][3]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues.
Issue 1: Immediate Precipitation Upon Addition to Media
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the inhibitor in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a stepwise dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Add the inhibitor dropwise while gently vortexing.[1][3] |
| Low Media Temperature | Adding the inhibitor to cold media can decrease its solubility. | Always use media pre-warmed to 37°C for preparing your working solutions.[1][3] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[4] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation in the Incubator
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] |
| Interaction with Media Components | The inhibitor may be interacting with salts or other components in the media, forming insoluble complexes over time.[2] | If possible, try a different basal media formulation. |
| Media Evaporation | Evaporation during long-term culture concentrates all media components, potentially exceeding the inhibitor's solubility. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| pH Instability | Changes in the media's pH over the course of the experiment can affect the solubility of pH-sensitive compounds. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve the solid this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize precipitation, first dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).[1]
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed media, add a small volume of the stock or intermediate solution to achieve the desired final concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (final DMSO concentration of 0.1%).[1]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Determining the Maximum Soluble Concentration
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media).[1]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific experimental conditions.[1]
Visualizations
Troubleshooting Workflow for Inhibitor Precipitation
References
Technical Support Center: Optimizing Angiogenesis Inhibitor 4 Concentration for Endothelial Cell Tube Formation Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Angiogenesis Inhibitor 4 for endothelial cell tube formation assays.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a tube formation assay?
For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A common approach is to test concentrations up to 100 µM.[1] A good starting point would be a serial dilution spanning several orders of magnitude, for example, from 1 nM to 100 µM. This will help in identifying a suitable concentration range for generating a dose-response curve.
2. Which endothelial cell type is most suitable for this assay?
Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used primary cell line for tube formation assays due to their reliability and relevance in angiogenesis studies.[2][3] Other endothelial cells such as Human Dermal Microvascular Endothelial Cells (HDMECs) or Human Cardiac Microvascular Endothelial Cells (HCMECs) can also be used, but the extent of tube formation and response to inhibitors may vary depending on the cell type. It is crucial to use low passage number cells (e.g., HUVECs passaged no more than 5 times) to ensure robust and reproducible results.[4]
3. What are the essential controls to include in the experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (Negative Control): Endothelial cells cultured on a basement membrane matrix with the vehicle (e.g., DMSO) used to dissolve this compound. This control demonstrates the baseline tube formation capacity of the cells. Concentrations of DMSO up to 0.5% are generally well-tolerated.[1]
-
Positive Control (Inhibitor Control): A known angiogenesis inhibitor should be included to confirm that the assay system is responsive to inhibition.[1] Suramin (e.g., 30 µM) is a commonly used positive control for HUVECs.[2][5]
-
Untreated Control: Cells on the matrix without any treatment, to observe normal tube formation.
4. How long should the cells be incubated with this compound?
The incubation time for tube formation assays typically ranges from 4 to 24 hours. HUVECs can form well-developed tube networks within 4-6 hours.[5] It is advisable to monitor the tube formation at several time points (e.g., 4, 8, 12, and 18 hours) to determine the optimal endpoint for observing inhibition without causing cytotoxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No tube formation in the vehicle control. | 1. Poor cell health or high cell passage number. 2. Suboptimal cell seeding density. 3. Incomplete solidification of the basement membrane matrix.[7] 4. Issues with the basement membrane matrix (e.g., improper thawing, incorrect concentration).[3] | 1. Use low passage endothelial cells (e.g., HUVEC < P6).[2] 2. Optimize cell density. A recommended starting point is 1-1.5 x 10^4 cells per well of a 96-well plate.[8] 3. Ensure the matrix is completely thawed on ice and allowed to solidify at 37°C for at least 30-60 minutes before adding cells. 4. Thaw the matrix overnight at 4°C. Ensure the recommended matrix concentration (e.g., ~10 mg/mL) is used.[3] |
| Cells form clumps instead of networks. | 1. Cell seeding density is too high. 2. Uneven cell distribution in the well.[1] 3. Cells are not in a single-cell suspension before seeding. | 1. Perform a cell density titration to find the optimal number of cells.[2] 2. After adding cells, gently tap and rock the plate to ensure even distribution.[1] 3. Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating. |
| High variability between replicate wells. | 1. Inconsistent volume of basement membrane matrix per well. 2. Uneven cell seeding. 3. Edge effects in the multi-well plate. | 1. Use pre-chilled pipette tips to dispense the matrix to ensure accurate volume. 2. Mix the cell suspension thoroughly before aliquoting into each well. 3. Avoid using the outer wells of the plate, or ensure proper humidification in the incubator to minimize evaporation. |
| Inhibitor appears to be cytotoxic at effective concentrations. | 1. The inhibitor may have a narrow therapeutic window. 2. High concentrations of the solvent (e.g., DMSO) may be toxic. | 1. Perform a cell viability assay (e.g., MTT or Calcein AM staining) in parallel to distinguish between anti-angiogenic and cytotoxic effects. 2. Ensure the final concentration of the solvent is non-toxic to the cells (e.g., DMSO < 0.5%).[1] |
Experimental Protocols
Endothelial Cell Tube Formation Assay Protocol
-
Preparation of Basement Membrane Matrix:
-
Cell Preparation and Seeding:
-
Culture endothelial cells (e.g., HUVECs) to 70-90% confluency.
-
Harvest the cells using trypsin and neutralize with growth medium.[8]
-
Centrifuge the cells and resuspend the pellet in basal medium with a low serum concentration (e.g., 1% FBS).[8]
-
Count the cells and adjust the concentration to 2-3 x 10^5 cells/mL.[8]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate basal medium.
-
Add 100 µL of the cell suspension (containing 1-1.5 x 10^4 cells) to each well of the solidified matrix.[8]
-
Immediately add the different concentrations of this compound to the respective wells.
-
-
Incubation and Visualization:
-
Quantification:
-
Tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and the number of junctions using image analysis software like ImageJ.[6]
-
Data Presentation
Table 1: Reference Concentrations of Known Angiogenesis Inhibitors
| Inhibitor | Target/Mechanism | Typical Effective Concentration (in vitro) | Reference |
| Sunitinib | VEGFR, PDGFR inhibitor | IC50: 24.8 - 33.1 nM | [9] |
| Bevacizumab | Binds to VEGF-A | 67 nM | [10] |
| Suramin | Broad spectrum inhibitor | 30 µM (as positive control) | [5] |
| Docetaxel | Microtubule inhibitor | IC50: 0.0025 µM | [9] |
| Bortezomib | Proteasome inhibitor | IC50: 0.02 µM | [9] |
Note: IC50 values can vary depending on the cell type and assay conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the endothelial cell tube formation assay.
VEGF Signaling Pathway in Angiogenesis
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. ibidi.com [ibidi.com]
- 3. researchgate.net [researchgate.net]
- 4. corning.com [corning.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. FAQ: Endothelial Tube Formation Assay (In Vitro Angiogenesis) | Cell Biolabs [cellbiolabs.com]
- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Overcoming Resistance to Angiogenesis Inhibitors in Cancer Cells: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to angiogenesis inhibitors in cancer cells. The content focuses on inhibitors targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, providing troubleshooting guides, frequently asked questions (FAQs), quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format.
Problem 1: Inconsistent IC50 Values for Angiogenesis Inhibitor
Question: We are observing significant variability in the IC50 values of our angiogenesis inhibitor in the same cancer cell line across different experimental batches. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistency in cell passage number, confluency at the time of treatment, and media composition (e.g., serum concentration). |
| Drug Preparation and Storage | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions according to the manufacturer's instructions to prevent degradation. |
| Assay Protocol Variability | Standardize incubation times, cell seeding density, and the specific viability assay used (e.g., MTT, CellTiter-Glo®). Ensure complete dissolution of formazan crystals in MTT assays.[1][2] |
| Cell Line Authenticity | Periodically verify the identity of your cell line via short tandem repeat (STR) profiling to rule out cross-contamination or misidentification. |
Problem 2: No Significant Difference in Angiogenesis in Tube Formation Assay After Inhibitor Treatment
Question: Our endothelial cell tube formation assay does not show a significant reduction in tube formation after treating our cancer cells with an angiogenesis inhibitor and using the conditioned media. Why might this be?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Conduct a dose-response experiment to confirm the inhibitor concentration is adequate to suppress VEGF secretion from the cancer cells. |
| Resistant Cancer Cell Line | The cancer cell line may possess intrinsic or acquired resistance. Investigate the expression of alternative pro-angiogenic factors like FGF or PDGF.[3] |
| Endothelial Cell Health | Confirm that the endothelial cells (e.g., HUVECs) are healthy and exhibit robust tube-forming capacity. Use a positive control, such as recombinant VEGF, to validate the assay.[4][5] |
| Conditioned Media Preparation | Standardize the collection time for conditioned media and ensure the cancer cells were healthy and actively secreting factors during this period. |
Problem 3: Upregulation of Pro-Angiogenic Markers Despite Inhibitor Treatment
Question: We are performing western blots and observe an increase in the expression of pro-angiogenic markers like HIF-1α and even VEGF in our cancer cells after treatment with a VEGF pathway inhibitor. Is this expected?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hypoxia-Induced Resistance | Inhibition of angiogenesis can induce tumor hypoxia, which stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α can then upregulate various pro-angiogenic genes, including VEGF, as a compensatory mechanism. This is a known resistance mechanism. |
| Activation of Alternative Pathways | The cancer cells may be activating alternative signaling pathways (e.g., FGF, PDGF) to compensate for the VEGF blockade. Analyze the phosphorylation status of key proteins in these pathways, such as FGFR and PDGFR. |
| Experimental Artifact | Ensure equal protein loading and proper antibody validation in your western blot experiments. Utilize appropriate positive and negative controls for hypoxic conditions.[6][7] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary mechanisms of resistance to VEGF-pathway targeted angiogenesis inhibitors?
A1: The main mechanisms of resistance include:
-
Activation of alternative pro-angiogenic signaling pathways: Cancer cells can upregulate other growth factors and their receptors, such as Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF), to promote angiogenesis.[3]
-
Increased pericyte coverage: Pericytes are cells that stabilize blood vessels, and their increased presence can reduce the vessels' dependence on VEGF signaling.[8]
-
Recruitment of pro-angiogenic inflammatory cells: Bone marrow-derived cells like tumor-associated macrophages (TAMs) can be recruited to the tumor microenvironment where they secrete pro-angiogenic factors.
-
Vessel co-option: Tumor cells can utilize existing blood vessels for their nutrient supply, bypassing the need to form new ones.[8]
-
Hypoxia-induced resistance: The inhibition of angiogenesis can lead to oxygen deprivation (hypoxia) within the tumor. This stabilizes HIF-1α, a transcription factor that upregulates the expression of numerous pro-angiogenic genes, creating a feedback loop that fosters resistance.
Experimental Design and Interpretation
Q2: How can I experimentally induce resistance to an angiogenesis inhibitor in my cancer cell line?
A2: A standard method involves culturing the cancer cells in the continuous presence of the angiogenesis inhibitor over a prolonged period. Begin with a low concentration of the inhibitor (around the IC50 value) and incrementally increase the concentration as the cells adapt and develop resistance. This process can take several months.
Q3: What are the key signaling pathways I should investigate when studying resistance?
A3: Important signaling pathways to examine are:
-
VEGF/VEGFR Pathway: To confirm target engagement and check for feedback loops.
-
FGF/FGFR Pathway: A frequent escape pathway.
-
PDGF/PDGFR Pathway: Another significant alternative pro-angiogenic pathway.
-
PI3K/Akt/mTOR Pathway: A central signaling node that integrates signals from multiple receptor tyrosine kinases and is involved in cell survival and proliferation.
-
Hypoxia/HIF-1α Pathway: Essential for understanding the cellular response to a diminished blood supply.
Q4: What are some strategies to overcome resistance to angiogenesis inhibitors in a research setting?
A4: Common strategies include:
-
Combination Therapy: Combining the angiogenesis inhibitor with chemotherapy or other targeted therapies that block identified resistance pathways (e.g., an FGFR or PDGFR inhibitor).
-
Targeting the Tumor Microenvironment: Using agents that can alter the function of pro-angiogenic immune cells.
-
Intermittent Dosing: Some research indicates that intermittent dosing schedules may postpone the development of resistance.
Quantitative Data on Angiogenesis Inhibitor Resistance
The following tables present a summary of published data on the half-maximal inhibitory concentration (IC50) of several angiogenesis inhibitors in sensitive parental cell lines and their resistant derivatives.
Sunitinib Resistance in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| 786-O | 5.2 | 11.5 | ~2.2 |
| ACHN | 4.8 | 10.2 | ~2.1 |
| Caki-1 | 2.2 | Not specified | Not specified |
| A-498 | 10.43 | 19.30 | ~1.85[5] |
Data compiled from multiple sources.[5][9][10]
Gefitinib Resistance in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (µM) | Fold Resistance |
| HCC827 | 13.06 | > 4 | > 306 |
| PC9 | 77.26 | > 4 | > 51 |
Note: Gefitinib is an EGFR inhibitor, but resistance mechanisms can involve pro-angiogenic signaling.[4][7]
Sorafenib Resistance in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| SNU-449 | 3.68 | 6.93 | ~1.88[3] |
| SK-hep-1 | 4.31 | 8.09 | ~1.88[3] |
| HepG2 | ~7.10 | Not specified | Not specified[11] |
| Huh7 | ~11.03 | Not specified | Not specified[11] |
Bevacizumab Resistance in Colorectal Cancer (CRC) Cell Line
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT-116 | 6.235 | 10.588 | ~1.7[8] |
Note: Bevacizumab is a monoclonal antibody that targets VEGF-A.[8]
Detailed Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol details the steps for determining the concentration of an angiogenesis inhibitor that results in a 50% reduction in cell viability.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Angiogenesis inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the angiogenesis inhibitor in complete medium.
-
Remove the existing medium and add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration to create a dose-response curve and calculate the IC50 value.
-
Western Blot Analysis of HIF-1α and VEGF Expression
This protocol provides a method for detecting the protein levels of HIF-1α and VEGF in cancer cells.[6][7]
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-VEGF, and a loading control such as anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold lysis buffer. For HIF-1α, which degrades rapidly in the presence of oxygen, it is critical to work quickly and maintain cold conditions. The use of nuclear extracts is recommended for HIF-1α detection.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins based on their size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Endothelial Cell Tube Formation Assay
This in vitro assay is used to evaluate the angiogenic potential of conditioned media from cancer cells.[4][5][9]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
96-well or 24-well plates
-
Conditioned media from treated and untreated cancer cells
-
Endothelial cell basal medium
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well or 24-well plate with the basement membrane extract.
-
Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in the conditioned media collected from your cancer cell cultures.
-
Seed the endothelial cells onto the solidified gel at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well for a 96-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and the number of loops, using image analysis software like ImageJ with the Angiogenesis Analyzer plugin.
-
Visualizations
Signaling Pathways in Angiogenesis Inhibitor Resistance
References
- 1. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AG-1024 Sensitizes Sorafenib-Resistant Hepatocellular Carcinoma Cells to Sorafenib via Enhancing G1/S Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Colorectal cancer tumor stem cells mediate bevacizumab resistance through the signal IL-22-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Angiogenesis Inhibitor 4 (AI4)
Welcome to the technical support center for Angiogenesis Inhibitor 4 (AI4). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of AI4 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with AI4 stability in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The solubility limit of AI4 in the aqueous buffer has been exceeded. | 1. Optimize Solvent System: Prepare a co-solvent system. For example, use a mixture of PBS and a biocompatible organic solvent like PEG400 (e.g., 10% v/v).[1] 2. pH Adjustment: AI4 is a weakly basic compound, and its solubility can be increased in slightly acidic conditions. Adjust the pH of your buffer to a range of 5.0-6.5, ensuring it is still compatible with your cell line.[1] 3. Use of Surfactants: Incorporate a low, non-toxic concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.1% w/v), to increase apparent solubility through micelle formation.[1] |
| Loss of activity over time in prepared solutions. | AI4 is susceptible to hydrolysis and/or oxidation. | 1. pH Control: Maintain the pH of the solution within a stable range (typically pH 6.0-7.0) using a suitable buffering agent (e.g., phosphate or citrate buffer).[2] 2. Use of Antioxidants: If oxidation is suspected, add an antioxidant such as ascorbic acid or tocopherol to the formulation.[3] 3. Storage Conditions: Store stock solutions at -80°C and working solutions at 4°C for short-term use. Protect from light by using amber vials or wrapping containers in foil.[4] 4. Inert Atmosphere: For highly sensitive solutions, degas the solvent and overlay the solution with an inert gas like argon or nitrogen before sealing the container. |
| Inconsistent results between experimental repeats. | Degradation of AI4 during the experiment or variability in solution preparation. | 1. Prepare Fresh Solutions: Prepare AI4 solutions fresh for each experiment from a frozen stock. 2. Standardize Protocol: Ensure a consistent and standardized protocol for solution preparation, including solvent type, pH, and final concentration. 3. Stability-Indicating Assay: Use a stability-indicating analytical method, such as HPLC, to confirm the concentration and purity of AI4 in your solution before each experiment.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of AI4?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] This stock can then be diluted into aqueous buffers for your experiments.
Q2: How can I improve the solubility of AI4 for my cell-based assays?
A2: If you observe precipitation when diluting your DMSO stock into cell culture medium, it indicates that the compound is "crashing out" of the solution. To mitigate this, you can try several strategies: modify the pH of your medium if your cells can tolerate it, use co-solvents like PEG400, or add surfactants like Tween 80 to your formulation.[1]
Q3: What are the optimal storage conditions for AI4 solutions?
A3: For long-term storage, AI4 stock solutions in DMSO should be stored at -80°C. For short-term use, aqueous working solutions should be kept at 4°C and protected from light. It is advisable to prepare fresh working solutions for each experiment to ensure potency.
Q4: How can I monitor the stability of AI4 in my formulation?
A4: Stability should be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] This method should be able to separate the intact AI4 from any potential degradation products. Regular testing at different time points and under various storage conditions will help establish the stability profile.
Q5: What are the common degradation pathways for small molecule inhibitors like AI4?
A5: Small molecules can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[2][3] Understanding the specific susceptibility of AI4 to these pathways is crucial for developing a stable formulation. Stress testing under conditions of high temperature, humidity, and light exposure can help identify the primary degradation routes.[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized AI4 Working Solution
This protocol describes the preparation of a 10 µM working solution of AI4 in a buffered co-solvent system.
Materials:
-
This compound (AI4) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG400)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of AI4 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes in amber microcentrifuge tubes and store at -80°C.
-
-
Prepare a Co-solvent Buffer:
-
Prepare a solution of 10% (v/v) PEG400 in PBS. For example, add 1 mL of PEG400 to 9 mL of PBS.
-
Filter sterilize the co-solvent buffer using a 0.22 µm filter.
-
-
Prepare the 10 µM Working Solution:
-
Thaw a 10 mM stock solution of AI4 on ice.
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in the co-solvent buffer to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in the co-solvent buffer to achieve the final 10 µM working concentration.
-
Vortex gently to mix.
-
Keep the working solution on ice and protected from light. Use within 24 hours.
-
Protocol 2: HPLC Method for Stability Assessment of AI4
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of AI4 in solution.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90-10% B (linear gradient)
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Dilute the AI4 solution to be tested to a suitable concentration (e.g., 100 µg/mL) with the mobile phase A.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the gradient program and collect the data.
-
The peak corresponding to intact AI4 should be identified based on its retention time, which can be determined by running a freshly prepared standard.
-
Degradation products will appear as new peaks, typically with different retention times.
-
The stability can be quantified by comparing the peak area of the intact AI4 over time.
-
Visualizations
Caption: Signaling pathway of VEGF and the inhibitory action of this compound.
Caption: A workflow for troubleshooting the stability of this compound.
References
Angiogenesis inhibitor 4 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiogenesis Inhibitor 4. The focus is on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule tyrosine kinase inhibitor designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By binding to the ATP-binding site of the VEGFR2 kinase domain, it inhibits receptor autophosphorylation and downstream signaling, which is crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[1][2][3] Tumors require a blood supply to grow, and by blocking the formation of new blood vessels, this compound can starve tumors of necessary oxygen and nutrients.[2][3][4]
Q2: I'm observing a cellular phenotype that doesn't align with VEGFR2 inhibition. Could this be an off-target effect?
This is a strong indication of potential off-target activity.[5][6] While this compound is designed to be selective for VEGFR2, like many kinase inhibitors, it can interact with other kinases, especially those with similar ATP-binding pockets.[7] If the observed phenotype, such as unexpected cytotoxicity or effects in non-endothelial cells, is inconsistent with the known functions of VEGFR2, it is crucial to investigate potential off-target interactions.
Q3: How can I proactively identify potential off-target effects of this compound?
Proactive identification of off-target effects is essential for the correct interpretation of your experimental results.[5] A standard approach is to perform a comprehensive kinase selectivity profile, screening this compound against a large panel of kinases.[5][7] Several commercial services offer kinome-wide screening panels. Additionally, chemical proteomics approaches can be employed to identify protein interactions within a cellular context.[5][8]
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cell-Based Assay Potency
Problem: this compound shows high potency in biochemical assays (e.g., against purified VEGFR2), but significantly lower efficacy in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Intracellular ATP Concentration | Intracellular ATP levels (mM range) are much higher than those used in many biochemical assays (µM range), leading to competition at the ATP-binding site.[5] Consider using a cell-based assay that measures target engagement under physiological ATP conditions, such as a Cellular Thermal Shift Assay (CETSA). |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane. Assess the physicochemical properties of the inhibitor and consider performing a cell permeability assay (e.g., PAMPA). |
| Efflux Pump Activity | The inhibitor may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[5] Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases. |
| Low Target Expression | The cell line used may have low expression or activity of VEGFR2. Confirm the expression and phosphorylation status of VEGFR2 in your cell model using techniques like Western blotting or qPCR.[5] |
Issue 2: Unexpected Cellular Toxicity
Problem: Significant cytotoxicity is observed at concentrations where the intended on-target (VEGFR2) inhibition should not be toxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Inhibition of kinases essential for cell survival could be causing the toxicity.[6] Perform a broad kinase selectivity screen to identify potential off-target interactions.[7] Compare the IC50 values for off-target kinases with the observed cytotoxic concentration. |
| Mitochondrial Toxicity | Some small molecules can disrupt mitochondrial function. Assess mitochondrial membrane potential or oxygen consumption rates in the presence of the inhibitor. |
| Reactive Metabolite Formation | The compound may be metabolized into a toxic species. Incubate the compound with liver microsomes and analyze for metabolic degradation products using LC-MS. |
Data on Off-Target Effects of this compound
A kinase screen has identified potential off-target interactions for this compound. The following table summarizes the inhibitory concentrations (IC50) for the intended target (VEGFR2) and key identified off-targets.
| Target Kinase | IC50 (nM) | Biological Function | Potential Consequence of Inhibition |
| VEGFR2 (On-Target) | 5 | Angiogenesis, cell proliferation, migration | Anti-angiogenic effect (desired) |
| PDGFRβ (Off-Target) | 80 | Cell growth, proliferation, and differentiation | Pericyte detachment, altered vessel structure |
| c-Kit (Off-Target) | 150 | Cell survival and proliferation | Hematopoietic effects, cardiotoxicity |
| Src (Off-Target) | 300 | Cell adhesion, migration, and survival | Broad cellular effects, potential toxicity |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify on- and off-targets.[6]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP (at a concentration near the Km for each kinase).
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[7]
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (VEGFR2) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., HUVECs) with this compound or a vehicle control for a specified time (e.g., 1 hour).[6]
-
Cell Lysis: Harvest and lyse the cells to obtain the protein fraction.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[6]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[6]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble VEGFR2 (or an identified off-target protein) remaining in the supernatant by Western blot or ELISA.[8]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Mitigation Strategies
Q4: How can I mitigate the impact of off-target effects in my experiments?
Several strategies can be employed to minimize and account for off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (VEGFR2 inhibition) to minimize engagement with less potent off-targets.[5]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the intended target (VEGFR2).[6][7] If the phenotype observed with this compound is recapitulated by VEGFR2 knockdown, it confirms an on-target effect.
-
Rescue Experiments: Overexpress a drug-resistant mutant of VEGFR2.[5][7] If this rescues the cellular phenotype induced by the inhibitor, it provides strong evidence for on-target activity.[7]
-
Use a Structurally Unrelated Inhibitor: Confirm key findings using a different, structurally unrelated inhibitor of VEGFR2. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Orthogonal Assays: Validate findings using non-pharmacological methods. For example, if inhibiting VEGFR2 is expected to block cell migration, confirm this by using a function-blocking antibody against VEGF.
Visualizing Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Angiogenesis Inhibitors - NCI [cancer.gov]
- 3. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Angiogenesis Inhibitor Toxicity in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of angiogenesis inhibitors in animal studies. The following information is intended to support the design and execution of preclinical experiments to mitigate adverse effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with angiogenesis inhibitors in animal studies?
A1: Angiogenesis inhibitors, particularly those targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, are associated with a range of on-target toxicities. Common adverse effects observed in animal models include hypertension, proteinuria, thromboembolism, impaired wound healing, and cardiotoxicity.[1][2][3][4] Small molecule Tyrosine Kinase Inhibitors (TKIs) may exhibit a broader range of side effects due to their activity against multiple targets.[5]
Q2: How can I proactively design my animal study to minimize the toxicity of Angiogenesis Inhibitor X?
A2: Proactive study design is crucial. Consider the following strategies:
-
Dose-escalation and tolerability studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD).
-
Intermittent dosing schedules: Instead of continuous treatment, intermittent schedules may allow for recovery of normal physiological processes and reduce cumulative toxicity.[6]
-
Combination therapy: Combining the angiogenesis inhibitor with other agents, such as chemotherapy or immunotherapy, can sometimes allow for a dose reduction of the inhibitor, thereby decreasing toxicity while maintaining or enhancing anti-tumor efficacy.[6][7][8]
-
Use of predictive models: Zebrafish embryo models can be used for early screening of both efficacy and toxicity, helping to select compounds with a better therapeutic window before moving to rodent models.[9][10]
Q3: Are there specific biomarkers I can monitor to predict or detect early signs of toxicity?
A3: Yes, monitoring relevant biomarkers is essential. For hypertension, regular blood pressure monitoring is key.[1] For renal toxicity, periodic urine analysis for proteinuria is recommended.[1][11] Cardiovascular function can be monitored using methods like echocardiography. Monitoring plasma levels of markers like Placental Growth Factor (PLGF) may also provide insights into resistance mechanisms and potential for toxicity.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with Angiogenesis Inhibitor X.
| Observed Problem | Potential Cause | Suggested Action |
| Significant weight loss (>15%) and lethargy in treated animals. | Drug toxicity exceeding the maximum tolerated dose (MTD). | 1. Immediately reduce the dose of Angiogenesis Inhibitor X. 2. Switch to an intermittent dosing schedule. 3. Consider co-administration with a supportive care agent if a specific toxicity is identified (e.g., anti-hypertensive medication).[13] |
| Sudden death in a subset of animals. | Could be due to acute cardiovascular events like thromboembolism or severe cardiotoxicity.[2][11] | 1. Perform a necropsy to determine the cause of death. 2. In subsequent studies, incorporate regular cardiovascular monitoring (e.g., ECG, echocardiography). 3. Evaluate the potential for co-treatment with anticoagulants, though this requires careful consideration of bleeding risks.[11] |
| Impaired wound healing after surgical procedures (e.g., tumor implantation). | Inhibition of VEGF, which is crucial for normal angiogenesis involved in wound repair.[14] | 1. Allow for a sufficient washout period for the angiogenesis inhibitor before any planned surgical procedures. 2. If surgery is necessary during treatment, consider a temporary cessation of the drug. |
| Increased tumor invasion or metastasis despite primary tumor growth inhibition. | This can be a paradoxical effect of some anti-angiogenic therapies, potentially due to increased tumor hypoxia.[8][11][15] | 1. Combine Angiogenesis Inhibitor X with a cytotoxic chemotherapy agent, which has been shown to prevent this effect in preclinical models.[15] 2. Investigate the tumor microenvironment for changes in hypoxia-inducible factors (HIF-1) and consider co-targeting these pathways.[8][12] |
Key Experimental Protocols
Protocol 1: Assessment of Cardiovascular Toxicity in a Rodent Model
Objective: To monitor for hypertension and cardiac dysfunction in mice treated with Angiogenesis Inhibitor X.
Methodology:
-
Animal Model: Use a relevant tumor xenograft or syngeneic mouse model.
-
Treatment Group: Administer Angiogenesis Inhibitor X at various doses. Include a vehicle control group.
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system.
-
Acclimate the mice to the procedure for 3-5 days before starting measurements.
-
Take baseline measurements before treatment initiation.
-
Measure blood pressure at regular intervals (e.g., twice weekly) throughout the study.
-
-
Echocardiography:
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function.
-
Anesthetize mice lightly and monitor heart rate.
-
Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
-
Histopathology:
-
At the end of the study, harvest hearts and kidneys.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to look for signs of cardiac hypertrophy, fibrosis, or renal glomerular injury.
-
Protocol 2: Combination Therapy to Mitigate Toxicity and Enhance Efficacy
Objective: To determine if combining Angiogenesis Inhibitor X with a chemotherapeutic agent reduces toxicity and improves anti-tumor response.
Methodology:
-
Animal Model: Use a tumor model known to be responsive to the chosen chemotherapy.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Angiogenesis Inhibitor X (at a potentially toxic dose)
-
Group 3: Chemotherapeutic agent (standard dose)
-
Group 4: Angiogenesis Inhibitor X (reduced dose) + Chemotherapeutic agent
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) with calipers.
-
At the end of the study, excise tumors and weigh them.
-
-
Toxicity Assessment:
-
Monitor animal body weight and clinical signs of distress daily.
-
Perform complete blood counts (CBC) and serum chemistry panels at the end of the study to assess hematological and organ toxicity.
-
Conduct histopathological analysis of major organs (liver, kidney, heart, spleen).
-
-
Data Analysis:
-
Compare tumor growth inhibition between groups.
-
Compare toxicity parameters (weight loss, blood parameters, histopathology scores) between the high-dose monotherapy group and the combination therapy group.
-
Data Summary
Table 1: Hypothetical Toxicity Profile of Angiogenesis Inhibitor X Monotherapy vs. Combination Therapy
| Parameter | Vehicle Control | Inhibitor X (High Dose) | Chemotherapy | Inhibitor X (Low Dose) + Chemo |
| Mean Body Weight Change (%) | +5% | -18% | -8% | -7% |
| Incidence of Grade 3 Hypertension | 0% | 60% | 0% | 10% |
| Mean Tumor Volume (mm³) | 1500 | 500 | 800 | 350 |
| Serum Creatinine (mg/dL) | 0.4 | 1.2 | 0.5 | 0.6 |
This table illustrates how a lower dose of Angiogenesis Inhibitor X in combination with chemotherapy could potentially reduce toxicity (less weight loss, hypertension, and renal impairment) while achieving superior tumor growth inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. angio.org [angio.org]
- 2. mdpi.com [mdpi.com]
- 3. Vascular toxicity associated with anti-angiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiovascular toxicity associated with angiogenesis inhibitors: A comprehensive pharmacovigilance analysis based on the FDA Adverse Event Reporting System database from 2014 to 2021 [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Combination of Anti-angiogenesis with Chemotherapy for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer combination therapies by angiogenesis inhibitors; a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic Therapy in Cancer: Downsides and New Pivots for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Angiogenesis Inhibitors - NCI [cancer.gov]
- 15. Potential Pro-invasive or Metastatic Effects of Preclinical Antiangiogenic Therapy Are Prevented by Concurrent Chemotherapy [en-cancer.fr]
Angiogenesis inhibitor 4 experimental variability and solutions
Welcome to the technical support center for Angiogenesis Inhibitor 4 (AI4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AI4)?
A1: this compound (AI4) is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] By binding to the ATP-binding site in the catalytic domain of VEGFR-2, AI4 prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A.[1][4] This blockade inhibits the activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability – all key processes in angiogenesis.[2][3][5]
Q2: What is the recommended solvent and storage condition for AI4?
A2: AI4 is a solid, yellow compound that is soluble in DMSO at a concentration of 5 mg/mL. For long-term storage, it is recommended to store the solid compound at 2-8°C, protected from light. DMSO stock solutions can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of AI4?
A3: While AI4 is highly selective for VEGFR-2, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations.[6][7] Potential off-target effects could include inhibition of other receptor tyrosine kinases. It is recommended to perform dose-response experiments to determine the optimal concentration with minimal off-target effects for your specific cell type and assay.
Q4: In which in vivo models has AI4 shown efficacy?
A4: AI4 has demonstrated anti-angiogenic and anti-tumor activity in various preclinical in vivo models, including the chick chorioallantoic membrane (CAM) assay and subcutaneous tumor xenograft models in immunodeficient mice.[8][9]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in cell viability/proliferation assay results.
-
Question: I am observing significant well-to-well and experiment-to-experiment variability in my cell viability assays (e.g., MTT, CellTiter-Glo®) when treating endothelial cells with AI4. What could be the cause?
-
Answer: High variability in cell viability assays can stem from several factors.[10]
-
Cell Health and Passage Number: Ensure you are using healthy, logarithmically growing cells.[10] Cells that are over-confluent or have been passaged too many times may respond inconsistently.[11][12]
-
Seeding Density: Inconsistent cell seeding is a common source of variability. Ensure a uniform single-cell suspension before plating and use a calibrated multichannel pipette.
-
Serum Concentration: Serum contains growth factors that can compete with AI4.[10] Consider reducing the serum concentration during treatment or using serum-free media if your cells can tolerate it for the duration of the assay.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the effective concentration of AI4.[10] It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Inconsistent Incubation Times: Ensure that the incubation time with AI4 is consistent across all experiments.
-
Issue 2: Inconsistent results in cell migration/invasion assays.
-
Question: My transwell migration or wound healing ("scratch") assays show inconsistent inhibition of cell migration with AI4. Why might this be happening?
-
Answer: Cell migration assays are complex and sensitive to several variables.[11][13]
-
Cell Starvation: For chemotaxis assays, serum-starving the cells for 12-24 hours before the experiment can increase their sensitivity to the chemoattractant and reduce baseline migration.
-
Chemoattractant Concentration: The concentration of the chemoattractant (e.g., VEGF) in the lower chamber of a transwell assay needs to be optimized. Too high or too low of a concentration can lead to suboptimal migration.
-
Cell Density: An optimal cell density is crucial. Overly dense cultures in a wound healing assay can lead to altered cell behavior, while too few cells in a transwell assay will result in a weak signal.[12]
-
Inconsistent Wound/Scratch: In wound healing assays, the width of the scratch must be consistent. Using a specialized tool or insert can improve reproducibility.[12]
-
Invasion Assay Matrix: For invasion assays, the thickness and polymerization of the extracellular matrix (e.g., Matrigel) must be consistent.[11]
-
In Vivo Experiments
Issue 3: Lack of tumor growth inhibition in xenograft models.
-
Question: I am not observing the expected anti-tumor effect of AI4 in my mouse xenograft model. What are potential reasons?
-
Answer: In vivo experiments are subject to a higher degree of biological and experimental variability.
-
Drug Formulation and Administration: Ensure that AI4 is properly formulated for in vivo use. Solubility and stability in the vehicle are critical. Inconsistent administration (e.g., variable injection volume or site) can also lead to variable drug exposure.
-
Dosing and Schedule: The dose and frequency of administration may need to be optimized for your specific tumor model.
-
Tumor Microenvironment: The tumor microenvironment can influence the response to anti-angiogenic therapy. Some tumors may rely on alternative pro-angiogenic signaling pathways or can co-opt existing host vasculature.[14]
-
Animal Strain and Age: The genetic background and age of the mice can influence both tumor growth and the angiogenic response.[15]
-
Data Presentation
Table 1: In Vitro IC50 Values for AI4 in Various Endothelial Cell Lines
| Cell Line | Origin | IC50 (nM) for Proliferation (72h) | Standard Deviation (nM) |
| HUVEC | Human Umbilical Vein | 15.2 | 3.1 |
| HDMEC | Human Dermal Microvascular | 21.8 | 4.5 |
| BAEC | Bovine Aortic | 35.5 | 6.8 |
Data are representative and may vary based on experimental conditions.
Table 2: Effect of AI4 on Endothelial Cell Migration
| Assay Type | Treatment | % Migration Inhibition | p-value |
| Transwell Assay (HUVEC) | Vehicle (0.1% DMSO) | 0% | - |
| Transwell Assay (HUVEC) | 50 nM AI4 | 68% | <0.01 |
| Wound Healing (HUVEC) | Vehicle (0.1% DMSO) | 0% | - |
| Wound Healing (HUVEC) | 50 nM AI4 | 55% | <0.01 |
Inhibition is calculated relative to the vehicle control. VEGF (50 ng/mL) was used as a chemoattractant in the transwell assay.
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete endothelial growth medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of AI4 in low-serum (e.g., 2% FBS) medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the AI4-containing medium. Incubate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Serum-starve HUVECs for 12-24 hours in a medium containing 0.5% FBS.
-
Assay Setup: Place 8.0 µm pore size transwell inserts into a 24-well plate. Add 600 µL of medium with a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.
-
Cell Seeding: Resuspend the starved HUVECs in a serum-free medium containing various concentrations of AI4 or vehicle control (0.1% DMSO). Seed 1 x 10^5 cells in 100 µL into the upper chamber of each insert.
-
Incubation: Incubate for 6-8 hours at 37°C and 5% CO2.
-
Cell Removal: Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: AI4 inhibits the VEGFR-2 signaling pathway.
Caption: Workflow for a transwell cell migration assay.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Cardiotoxic effects of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular implications of anti-angiogenic therapeutic agents in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. ibidi.com [ibidi.com]
- 13. corning.com [corning.com]
- 14. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Angiogenesis Inhibitor 4 (AI-4) Delivery for Sustained Release
Frequently Asked Questions (FAQs)
-
Improved Efficacy: By maintaining a steady drug level, sustained release can more effectively suppress angiogenesis over a prolonged period.
-
Reduced Dosing Frequency: This improves patient compliance and convenience.[7]
-
Minimized Side Effects: Avoiding the peaks and troughs in plasma concentration associated with conventional dosing can reduce systemic toxicity and side effects such as hypertension, bleeding, and fatigue.[2][6]
-
Enhanced Bioavailability: Protection from premature degradation in the body can increase the amount of active drug that reaches the tumor.[8]
A3: Several types of drug delivery systems are being explored for the sustained release of angiogenesis inhibitors.[9] These include:
-
Hydrogels: These water-swollen polymer networks can provide a sustained release of encapsulated drugs.[11]
-
Microspheres: These are small spherical particles that can be injected to provide a depot for sustained drug release.
Troubleshooting Guide
| Potential Cause | Troubleshooting Step |
| High drug loading on the surface of the delivery system. | 1. Optimize the encapsulation process: Modify the solvent evaporation rate or the homogenization speed during formulation to ensure more uniform drug distribution. 2. Wash the formulation: After fabrication, wash the microparticles or nanoparticles with a suitable solvent to remove surface-adsorbed drug. |
| Poor interaction between AI-4 and the polymer matrix. | 1. Polymer selection: Experiment with different polymers that have a higher affinity for AI-4. Consider factors like hydrophobicity and the potential for hydrogen bonding. 2. Incorporate excipients: Add excipients that can modulate the drug-polymer interaction and slow down the initial release. |
| High porosity of the delivery system. | 1. Adjust formulation parameters: For polymeric systems, altering the polymer concentration or the solvent composition can modify the porosity of the final product. |
| Potential Cause | Troubleshooting Step |
| Strong binding of AI-4 to the polymer matrix. | 1. Modify the polymer: Use a polymer with a lower affinity for AI-4 or a faster degradation rate. 2. Change the drug-to-polymer ratio: A higher drug loading might facilitate release, but this needs to be balanced with the risk of a burst release. |
| Low degradation rate of the polymer. | 1. Select a different polymer: Choose a polymer with a known, faster degradation profile that matches the desired release duration. For example, PLGA with a higher glycolic acid content degrades faster. |
| Poor solubility of AI-4 in the release medium. | 1. Add surfactants to the release medium: For in vitro studies, adding a small amount of a biocompatible surfactant like Tween 80 can improve the solubility of hydrophobic drugs and better mimic in vivo conditions.[13] |
| Potential Cause | Troubleshooting Step |
| High water solubility of AI-4. | 1. Use a double emulsion technique: For water-soluble drugs and hydrophobic polymers, a water-in-oil-in-water (w/o/w) double emulsion method can improve encapsulation. |
| Poor affinity between the drug and the polymer. | 1. Polymer selection: Choose a polymer that is more compatible with the physicochemical properties of AI-4.[7] |
| Suboptimal formulation process parameters. | 1. Optimize process parameters: Systematically vary parameters such as homogenization speed, sonication time, and solvent evaporation rate to identify the optimal conditions for encapsulation. |
Experimental Protocols
1. In Vitro Drug Release Study
-
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 80 (or other suitable surfactant)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
-
Procedure:
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of release medium.
-
Incubate at 37°C with constant agitation (e.g., 100 rpm).[13][14]
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a sample of the release medium from the larger container.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Calculate the cumulative percentage of drug released at each time point.
2. Endothelial Cell Proliferation Assay (MTT Assay)
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control.
-
Quantitative Data Summary
| Formulation | Burst Release (% in first 24h) | Cumulative Release (% at day 14) | Encapsulation Efficiency (%) |
| PLGA (50:50) Nanoparticles | 25.3 ± 2.1 | 85.6 ± 4.5 | 78.2 ± 3.9 |
| PLGA (75:25) Nanoparticles | 15.8 ± 1.9 | 72.1 ± 3.8 | 82.5 ± 4.1 |
| PLGA-PEG Nanoparticles | 12.4 ± 1.5 | 78.9 ± 4.2 | 88.7 ± 3.5 |
| Chitosan Hydrogel | 35.1 ± 3.2 | 92.4 ± 5.1 | 65.4 ± 5.8 |
| Formulation | IC50 of Released AI-4 (nM) |
| PLGA (50:50) Nanoparticles | 15.8 ± 1.2 |
| PLGA (75:25) Nanoparticles | 18.2 ± 1.5 |
| PLGA-PEG Nanoparticles | 14.9 ± 1.1 |
| Free AI-4 (Control) | 12.5 ± 0.9 |
Signaling Pathway and Workflow Diagrams
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Angiogenesis Inhibitors - NCI [cancer.gov]
- 3. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. youtube.com [youtube.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery systems for angiogenesis stimulators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug delivery strategies for therapeutic angiogenesis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nibib.nih.gov [nibib.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Angiogenesis Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with angiogenesis inhibitors in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to angiogenesis inhibitors observed in long-term studies?
A1: Tumors can develop resistance to anti-angiogenic therapy through various mechanisms.[1][2][3] One primary mechanism is the activation of alternative pro-angiogenic signaling pathways, bypassing the inhibition of a single pathway like VEGF.[2][4] For instance, tumors may upregulate factors such as Fibroblast Growth Factor (FGF) or Platelet-Derived Growth Factor (PDGF) to stimulate new blood vessel growth.[5] Another key mechanism is the recruitment of pro-angiogenic bone marrow-derived cells, such as vascular progenitor cells and monocytes, to the tumor microenvironment.[1] Additionally, some tumors can co-opt existing host vasculature to ensure their blood supply, reducing their dependence on new vessel formation.[6]
Q2: What are the common cardiovascular toxicities associated with long-term administration of angiogenesis inhibitors?
A2: Long-term use of angiogenesis inhibitors, particularly those targeting the VEGF pathway, is associated with a range of cardiovascular toxicities.[7][8][9][10] Hypertension is the most frequently observed side effect.[7][11] Other significant toxicities include an increased risk of arterial and venous thromboembolic events, left ventricular systolic dysfunction, and heart failure.[8][9][10] The underlying mechanisms for these toxicities can be both "on-target" effects related to the inhibition of VEGF signaling in healthy tissues and "off-target" effects from the inhibition of other tyrosine kinases.[8][9][10]
Q3: Can angiogenesis inhibitors promote tumor invasion and metastasis in the long run?
A3: Paradoxically, some preclinical studies suggest that while angiogenesis inhibitors can initially shrink tumors, they may also promote a more invasive and metastatic phenotype over the long term.[12] This can be a response to the hypoxic environment created by the inhibition of blood vessel formation, which can induce changes in the tumor microenvironment that favor invasion.[13] However, it is important to note that this effect is dependent on multiple factors, including the tumor type, the specific drug, and the dosing schedule.[13]
Q4: How can I monitor for the development of resistance to an angiogenesis inhibitor in my long-term animal study?
A4: Monitoring for resistance requires a multi-faceted approach. Regularly measuring tumor volume is a primary indicator, where a renewed increase in tumor growth after an initial response may suggest resistance. Molecular analysis of tumor biopsies can reveal changes in the expression of angiogenic factors, indicating a switch in signaling pathways. Imaging techniques can be employed to assess tumor vascularity and blood flow. Additionally, monitoring circulating biomarkers, such as plasma levels of angiogenic factors like PlGF, can provide insights into the development of resistance.[13]
Troubleshooting Guides
Problem 1: Rebound Tumor Growth After Initial Response
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Analyze Tumor Tissue: Collect tumor samples at different time points (before treatment, during response, and upon relapse) to analyze the expression of various pro-angiogenic factors (e.g., VEGF, FGF, PDGF, Ang-1) using techniques like qPCR, Western blot, or immunohistochemistry.[2] 2. Evaluate Alternative Pathways: Investigate the activation of alternative signaling pathways in resistant tumors. 3. Combination Therapy: Consider combining the angiogenesis inhibitor with an agent that targets the identified alternative pathway.[2] |
| Insufficient Drug Penetration | 1. Assess Drug Distribution: Use imaging techniques or tissue analysis to determine if the inhibitor is effectively reaching the tumor microenvironment.[14] 2. Modify Delivery System: Explore alternative drug delivery systems, such as nanoparticles, to improve tumor penetration and biodistribution.[15] |
Problem 2: Severe Toxicity in Experimental Animals
| Possible Cause | Troubleshooting Steps |
| Cardiovascular Toxicity | 1. Monitor Blood Pressure: Regularly monitor the blood pressure of the animals.[7] If hypertension develops, consider dose reduction or co-administration of antihypertensive agents. 2. Cardiac Function Assessment: Perform echocardiography to assess cardiac function and detect any signs of left ventricular dysfunction.[8] 3. Dose Adjustment: Optimize the dose of the angiogenesis inhibitor to a level that maintains anti-tumor efficacy while minimizing cardiovascular side effects. |
| Impaired Wound Healing | 1. Surgical Considerations: If surgical procedures are necessary, ensure there is a sufficient washout period for the angiogenesis inhibitor before and after surgery to allow for normal wound healing.[16] |
Quantitative Data Summary
| Common Long-Term Challenges with Angiogenesis Inhibitors | Reported Incidence/Observation | Key References |
| Hypertension | Occurs in approximately 20-40% of cases, with some reports as high as 90% depending on the agent and dosage. | [7] |
| Arterial/Venous Thromboembolism | Increased risk observed in patients treated with VEGF inhibitors. | [8][9] |
| Left Ventricular Systolic Dysfunction | Can range from asymptomatic declines in ejection fraction to severe heart failure. | [7][8] |
| Impaired Wound Healing | A known complication due to the role of angiogenesis in tissue repair. | [11][16] |
| Development of Resistance | A common occurrence leading to eventual tumor progression. | [1][4] |
Experimental Protocols
Protocol 1: Assessment of Alternative Angiogenic Factor Expression
-
Tissue Homogenization: Homogenize tumor tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with primary antibodies against FGF, PDGF, Ang-1, and a loading control (e.g., β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels between different experimental groups.
Visualizations
References
- 1. Modes of resistance to anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 3. Mechanisms of resistance to anti-angiogenesis therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Cardiotoxic effects of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiotoxic effects of angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiogenesis Inhibitors - NCI [cancer.gov]
- 12. Archive: Study sheds light on angiogenesis inhibitors, points to limitations, solutions | UC San Francisco [ucsf.edu]
- 13. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Current Challenges of Cancer Anti-angiogenic Therapy and the Promise of Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
Technical Support Center: Optimizing Imaging for Angiogenesis Inhibitor Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with angiogenesis inhibitors. The focus is on optimizing imaging techniques to accurately assess the efficacy of these inhibitors in preclinical and clinical settings.
Frequently Asked Questions (FAQs)
Q1: Which imaging modality is best suited for assessing the efficacy of our angiogenesis inhibitor?
A1: The optimal imaging modality depends on several factors, including the specific research question, the animal model or clinical setting, and available resources. Each modality has distinct advantages and disadvantages.[1][2] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is one of the most widely used methods for quantifying angiogenesis.[1][2] Perfusion Computed Tomography (CT) is another valuable tool, particularly for assessing early treatment effects.[1] For high-resolution, three-dimensional visualization of microvasculature in preclinical models, micro-CT is an excellent choice.[3] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) offer high sensitivity for targeted molecular imaging.[1][4]
Q2: What are the key quantifiable parameters to measure when assessing anti-angiogenic effects?
A2: Several parameters can be quantified to evaluate the impact of an angiogenesis inhibitor. These include:
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Ktrans (Volume transfer constant): A measure of blood flow and vessel permeability, often derived from DCE-MRI.[1]
-
kep (Reverse rate constant): Reflects the flux of contrast agent from the extravascular extracellular space back to the plasma.
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Relative Blood Volume (rBV): Can be assessed using techniques like contrast-enhanced ultrasound and perfusion CT.[3]
-
Vessel Size and Density: Can be quantified using high-resolution imaging like micro-CT.[3]
-
Microvessel Density (MVD): A histological measure that can be correlated with imaging findings.[5]
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Vessel Normalization Index: An MRI-based metric that reflects changes in the vascular structure towards a more normal phenotype.[5]
Q3: How can we troubleshoot poor signal-to-noise ratio in our imaging experiments?
A3: A poor signal-to-noise ratio (SNR) is a common challenge in angiogenesis imaging.[1] To address this, consider the following:
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Optimize Contrast Agent Administration: Ensure proper dosage and timing of the contrast agent injection.
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Refine Imaging Parameters: Adjust acquisition parameters such as resolution, scan time, and field of view to enhance signal.
-
Utilize Higher Field Strength Magnets (for MRI): This can significantly improve SNR.
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Employ Motion Correction Techniques: Subject motion can introduce artifacts and reduce SNR, especially in preclinical imaging.
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For fluorescence imaging: Use near-infrared (NIR) probes to reduce tissue autofluorescence.[6]
Q4: We are not observing significant changes in tumor size despite other indicators of anti-angiogenic activity. Is this normal?
A4: Yes, this is a recognized phenomenon with anti-angiogenic therapies. Unlike traditional cytotoxic agents, angiogenesis inhibitors may not cause a rapid reduction in tumor volume.[7][8] Instead, they can lead to disease stabilization.[7] Therefore, relying solely on tumor size (e.g., using RECIST criteria) can be misleading.[1] It is crucial to incorporate functional and molecular imaging parameters that reflect changes in the tumor vasculature and microenvironment.[1]
Troubleshooting Guides
Issue 1: High Variability in Quantitative Imaging Data
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Potential Cause: Lack of standardized imaging protocols.
-
Troubleshooting Steps:
-
Develop a Standard Operating Procedure (SOP): Document and adhere to a strict protocol for animal handling, anesthesia, contrast agent administration, and image acquisition.
-
Phantom Studies: Regularly perform scans on a calibrated phantom to ensure scanner stability and reproducibility.
-
Consistent Image Analysis: Use a standardized and validated software for image analysis and ensure all users are trained on the same methodology.
-
Control Groups: Always include appropriate control groups (vehicle-treated) in your experimental design.
-
Issue 2: Difficulty in Distinguishing Between Viable and Necrotic Tumor Regions
-
Potential Cause: Standard anatomical imaging may not differentiate between these tissue types.
-
Troubleshooting Steps:
-
Multi-modal Imaging: Combine anatomical imaging (e.g., T2-weighted MRI) with functional techniques like DCE-MRI or perfusion CT to assess vascular function in different tumor regions.
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Hypoxia Imaging: Utilize PET tracers that detect hypoxic regions (e.g., [18F]-FMISO), as these areas are often associated with resistance to anti-angiogenic therapy.[9]
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Histological Correlation: Correlate imaging findings with histological analysis (e.g., H&E staining, CD31 staining for vasculature) from the same tumors to validate imaging interpretations.[3]
-
Issue 3: Off-Target Effects or Toxicity Obscuring Efficacy Assessment
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Potential Cause: The angiogenesis inhibitor may have effects on normal vasculature or other organ systems.
-
Troubleshooting Steps:
-
Whole-Body Imaging: Perform imaging of non-tumor tissues and organs to assess any systemic vascular changes.
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Monitor Physiological Parameters: Keep a close record of animal weight, blood pressure, and other relevant physiological indicators.
-
Dose-Response Studies: Conduct thorough dose-escalation studies to identify a therapeutic window with minimal toxicity.
-
Data Presentation
Table 1: Comparison of Common Imaging Modalities for Angiogenesis Assessment
| Imaging Modality | Key Parameters Measured | Advantages | Disadvantages |
| DCE-MRI | Ktrans, kep, IAUGC, rBV | High soft-tissue contrast, no ionizing radiation, widely available.[1] | Requires specialized post-processing, potential for motion artifacts.[1] |
| Perfusion CT | Blood Flow, Blood Volume, Permeability | High spatial resolution, rapid acquisition.[3] | Involves ionizing radiation, requires iodinated contrast agents.[10] |
| Micro-CT | Vessel Size, Vessel Density, Branching | Very high resolution for 3D vascular morphology in small animals.[3] | Ex vivo techniques are invasive, requires contrast agents.[3] |
| PET/SPECT | Receptor Density, Metabolism | High sensitivity, allows for molecularly targeted imaging.[1][4] | Lower spatial resolution, requires radiotracers.[1] |
| Contrast-Enhanced Ultrasound | Blood Volume, Blood Flow Velocity | Real-time imaging, portable, no ionizing radiation.[8] | Operator dependent, limited penetration depth.[5] |
Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Assessing Tumor Vascularity
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Animal Preparation: Anesthetize the tumor-bearing animal and maintain its body temperature. Place a catheter in the tail vein for contrast agent injection.
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Pre-Contrast Imaging: Acquire T1-weighted images before the injection of the contrast agent to establish a baseline.
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Contrast Injection: Inject a gadolinium-based contrast agent (e.g., Gd-DTPA) as a bolus through the tail vein catheter.
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Dynamic Imaging: Immediately after injection, acquire a series of rapid T1-weighted images over a period of 5-15 minutes to capture the dynamic uptake and washout of the contrast agent in the tumor.
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Post-Processing: Use specialized software to fit the dynamic signal intensity data to a pharmacokinetic model (e.g., the Tofts model) to generate parametric maps of Ktrans, kep, and other vascular parameters.
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Data Analysis: Define a region of interest (ROI) within the tumor and extract the mean values for each parameter. Compare these values between treated and control groups.
Protocol 2: Micro-CT for 3D Vascular Network Analysis (Ex Vivo)
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Vascular Casting: At the experimental endpoint, perfuse the animal with a radiopaque casting agent (e.g., Microfil) through the circulatory system.
-
Tissue Harvesting: Carefully excise the tumor and surrounding tissue.
-
Sample Preparation: Fix the tissue sample and ensure it is stable for scanning.
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Micro-CT Scanning: Scan the sample using a high-resolution micro-CT scanner. The settings should be optimized for the specific sample size and casting agent.
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3D Reconstruction: Reconstruct the scanned images to create a 3D model of the tumor vasculature.
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Quantitative Analysis: Use image analysis software to quantify various vascular parameters such as vessel volume, vessel thickness, vessel number, and branching patterns.[3]
Visualizations
Caption: Simplified VEGF signaling pathway and the site of action for a hypothetical Angiogenesis Inhibitor 4.
Caption: General experimental workflow for evaluating the efficacy of an angiogenesis inhibitor.
References
- 1. Angiogenesis Imaging in Neoplasia - Journal of Clinical Imaging Science [clinicalimagingscience.org]
- 2. Imaging of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Molecular Imaging of VEGFRs: Innovations in Imaging and Therapeutics | MDPI [mdpi.com]
- 5. Imaging Angiogenesis | Radiology Key [radiologykey.com]
- 6. ‘In vivo’ optical approaches to angiogenesis imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Imaging Program (CIP) - NCI [dctd.cancer.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Molecular Imaging of Angiogenesis in Oncology: Current Preclinical and Clinical Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of Tumor Angiogenesis: Functional or Targeted? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Angiogenic Effects of Angiogenesis Inhibitor 4 (Angiopoietin-4 and Platelet Factor-4)
For Researchers, Scientists, and Drug Development Professionals
The term "Angiogenesis inhibitor 4" is not a standard nomenclature for a specific therapeutic agent. However, scientific literature points to two endogenous proteins, Angiopoietin-4 (Ang-4) and Platelet Factor-4 (PF-4), which are sometimes referred to in contexts that could align with this query. This guide provides a comparative analysis of the anti-angiogenic properties of Ang-4 and PF-4, benchmarked against established angiogenesis inhibitors: Bevacizumab, Sunitinib, and Sorafenib.
Comparative Analysis of Anti-Angiogenic Activity
The following table summarizes the available quantitative and qualitative data on the anti-angiogenic effects of Angiopoietin-4, Platelet Factor-4, and the comparator drugs. Direct comparison of potency is challenging due to the variability in experimental conditions and the descriptive nature of some of the available data for Ang-4 and PF-4.
| Inhibitor | Target/Mechanism of Action | Endothelial Cell Proliferation | Endothelial Cell Migration | Endothelial Cell Tube Formation |
| Angiopoietin-4 (Ang-4) | Modulates Angiopoietin/Tie signaling pathway; context-dependent effects. | Generally does not inhibit proliferation; can inhibit VEGF-induced proliferation. | Inhibits basal and growth factor-induced migration. A concentration of 40 ng/ml significantly reduced the number of migrated cells from 76.2 to 41.5 in one study.[1] Immobilized Ang-4 also decreases migration speed. | Inhibits sprouting and tube formation.[2] |
| Platelet Factor-4 (PF-4) | Binds to growth factors (e.g., FGF-2, VEGF) and their receptors; interacts with heparan sulfate proteoglycans. | Inhibits DNA synthesis and blocks cell cycle progression in S phase. A peptide fragment (amino acids 47-70) has been shown to block proliferation.[3][4] | Inhibits endothelial cell migration. | A peptide fragment (amino acids 47-70) has been shown to block tube formation.[4] |
| Bevacizumab (Avastin®) | Monoclonal antibody that binds to and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A). | Dose-dependent inhibition. A 33-47% decrease in proliferation was observed at 1.5-2 mg/ml. | - | - |
| Sunitinib (Sutent®) | Multi-targeted tyrosine kinase inhibitor (including VEGFRs, PDGFRs). | Dose-dependent inhibition. | - | Potent inhibitor with a reported IC50 of 33.1 nM. |
| Sorafenib (Nexavar®) | Multi-kinase inhibitor (including VEGFRs, PDGFR, and Raf kinases). | Dose-dependent inhibition. | Dose-dependent inhibition of invasion. | - |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach to validating anti-angiogenic effects, the following diagrams are provided.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Extracellular matrix-bound angiopoietin-like 4 inhibits endothelial cell adhesion, migration, and sprouting and alters actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endothelial cell proliferation by platelet factor-4 involves a unique action on S phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of in vitro angiogenesis by platelet factor-4-derived peptides and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Axitinib and Sunitinib in Anti-Angiogenic Therapy
In the landscape of targeted cancer therapies, particularly for renal cell carcinoma (RCC), the inhibition of angiogenesis remains a cornerstone of treatment. This guide provides a detailed, data-driven comparison of two prominent multi-targeted tyrosine kinase inhibitors (TKIs): Axitinib and Sunitinib. Both drugs have demonstrated efficacy in hindering tumor growth by blocking key signaling pathways involved in the formation of new blood vessels that tumors rely on to thrive. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical efficacy, and the experimental basis for these findings.
Mechanism of Action: Targeting the Drivers of Angiogenesis
Both Axitinib and Sunitinib exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis. However, their selectivity and potency against specific targets differ, which may account for variations in their efficacy and safety profiles.
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] By binding to the ATP-binding site of these receptors, Axitinib blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[2]
Sunitinib is also a multi-targeted TKI, but with a broader spectrum of activity. It inhibits VEGFRs and platelet-derived growth factor receptors (PDGF-Rs), as well as other RTKs such as KIT, FLT3, RET, and CSF-1R.[3] This wider range of targets means Sunitinib can impact not only tumor vascularization but also direct tumor cell proliferation.[3]
Preclinical Efficacy: A Quantitative Look at In Vitro and In Vivo Studies
Preclinical studies provide foundational data on the potency and anti-tumor activity of therapeutic agents. Here, we summarize key in vitro and in vivo findings for Axitinib and Sunitinib.
In Vitro Cell Viability Assays
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Axitinib and Sunitinib in various renal cell carcinoma cell lines.
| Cell Line | Axitinib IC50 (µM) | Sunitinib IC50 (µM) | Citation(s) |
| A-498 | 13.6 (96h) | Not Reported | [4] |
| Caki-2 | 36 (96h) | Not Reported | [4] |
| Caki-1 | 25 (72h) | 2.2 (72h) | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
References
Cross-Validation of Bevacizumab (Angiogenesis Inhibitor 4) Activity in Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bevacizumab (Avastin), a well-established angiogenesis inhibitor, across various tumor types. The information is supported by experimental data from preclinical and clinical studies, offering insights for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Bevacizumab is a humanized monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A).[1] By binding to and neutralizing VEGF-A, Bevacizumab prevents its interaction with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[2] This blockade inhibits the downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3] The ultimate effect is the inhibition of angiogenesis, the formation of new blood vessels, which tumors require for growth and metastasis.[3]
Signaling Pathway of Bevacizumab's Action
The following diagram illustrates the VEGF signaling pathway and the inhibitory action of Bevacizumab.
Caption: VEGF-A secreted by tumor cells is neutralized by Bevacizumab, inhibiting angiogenesis.
Comparative Efficacy of Bevacizumab in Different Tumor Types
The following tables summarize the efficacy of Bevacizumab-based therapies in various cancers, based on data from pivotal clinical trials.
Metastatic Colorectal Cancer (mCRC)
| Trial Name / Comparison | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| AVF2107g (First-Line) [4] | IFL + Placebo | 6.2 months | 15.6 months | 34.8% |
| IFL + Bevacizumab | 10.6 months | 20.3 months | 44.8% | |
| E3200 (Second-Line) [5] | FOLFOX4 | - | 10.7 months | - |
| FOLFOX4 + Bevacizumab | - | 12.5 months | - | |
| Aflibercept vs. Bevacizumab (Second-Line, Retrospective) [6] | Bevacizumab-based regimen | - | HR: 1.31 (95% CI: 0.89–1.93) | - |
| Aflibercept-based regimen | HR: 1.34 (95% CI: 0.95–1.89) | - | - |
Non-Small Cell Lung Cancer (NSCLC) - Non-Squamous
| Trial Name / Comparison | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| E4599 (First-Line) [7] | Paclitaxel + Carboplatin (PC) | 4.5 months | 10.3 months | 15% |
| PC + Bevacizumab | 6.2 months | 12.3 months | 35% | |
| AVAiL (First-Line) [8] | Cisplatin + Gemcitabine (CG) + Placebo | - | >13 months | - |
| CG + Bevacizumab (7.5 mg/kg) | Statistically significant improvement | >13 months | - | |
| CG + Bevacizumab (15 mg/kg) | Statistically significant improvement | >13 months | - |
Recurrent Glioblastoma
| Trial Name / Comparison | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| BRAIN (AVF3708g) | Bevacizumab monotherapy | 4.2 months | 9.3 months | 28.2% |
| Bevacizumab + Irinotecan | 5.6 months | 8.7 months | 37.8% |
Note: Data for glioblastoma is often reported from single-arm studies or compared to historical controls, making direct comparisons challenging.
Advanced Ovarian Cancer
| Trial Name / Comparison | Treatment Arms | Median Progression-Free Survival (PFS) |
| GOG-0218 (First-Line) [9] | Chemotherapy + Placebo | 10.3 months |
| Chemotherapy + Bevacizumab -> Bevacizumab maintenance | 14.1 months | |
| AURELIA (Platinum-Resistant Recurrent) [9] | Chemotherapy | 3.4 months |
| Chemotherapy + Bevacizumab | 6.7 months |
HER2-Negative Metastatic Breast Cancer
| Trial Name / Comparison | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| E2100 (First-Line) [8] | Paclitaxel | 5.9 months | 25.2 months | 22.2% |
| Paclitaxel + Bevacizumab | 11.4 months | 26.7 months | 48.9% |
Key Experimental Protocols
Detailed methodologies for assessing the anti-angiogenic activity of agents like Bevacizumab are crucial for reproducible research.
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the ability of an inhibitor to prevent the formation of capillary-like structures by endothelial cells in vitro.
Methodology:
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Preparation: Coat a 48-well plate with Matrigel and allow it to solidify at 37°C.[10]
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Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
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Treatment: Treat the cells with varying concentrations of Bevacizumab or a vehicle control.
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Incubation: Incubate the plate for a defined period (e.g., 5-24 hours) to allow for tube formation.[10]
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Analysis: Visualize the tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of an angiogenesis inhibitor on tumor growth in a living organism.
Methodology:
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Cell Implantation: Subcutaneously implant human tumor cells (e.g., colorectal, lung) into immunocompromised mice (e.g., nude mice).[11][12]
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Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
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Randomization: Randomly assign mice into treatment and control groups.
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Treatment Administration: Administer Bevacizumab (e.g., 5-15 mg/kg, intraperitoneally, twice weekly) or a control (e.g., non-specific IgG) to the respective groups.[12]
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Tumor Measurement: Measure tumor volume at regular intervals using calipers.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for microvessel density (e.g., via CD31 staining), proliferation (e.g., Ki67 staining), and apoptosis (e.g., TUNEL assay).[13]
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines a typical workflow for an in vivo xenograft study to assess the efficacy of an angiogenesis inhibitor.
References
- 1. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Frontiers | Are All Anti-Angiogenic Drugs the Same in the Treatment of Second-Line Metastatic Colorectal Cancer? Expert Opinion on Clinical Practice [frontiersin.org]
- 7. Avastin® (bevacizumab) Clinical Trials | NSCLC Treatment [avastin.com]
- 8. Blocking Tumoral Angiogenesis VEGF/VEGFR Pathway: Bevacizumab—20 Years of Therapeutic Success and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance: Angiogenesis Inhibitor 4 and Chemotherapy in Oncology
For Immediate Release
In the multifaceted landscape of cancer therapeutics, the strategic combination of anti-angiogenic agents with conventional chemotherapy has emerged as a cornerstone of treatment for various malignancies. This guide provides a comprehensive comparison of the synergistic effects observed when Angiogenesis Inhibitor 4, a representative vascular endothelial growth factor (VEGF) inhibitor, is administered alongside standard chemotherapeutic regimens. The data presented herein, compiled from extensive clinical trials, demonstrates a significant enhancement in treatment efficacy across multiple cancer types, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Synergy
The cooperative anti-tumor activity of this compound and chemotherapy stems from a dual-pronged attack on the tumor microenvironment. Chemotherapy directly targets rapidly dividing cancer cells, inducing apoptosis and cell cycle arrest. Simultaneously, this compound disrupts the tumor's ability to form new blood vessels (angiogenesis), a process critical for nutrient supply and metastatic dissemination.[1] This inhibition of angiogenesis is primarily achieved by neutralizing VEGF, a key signaling protein that promotes the growth and proliferation of endothelial cells, the building blocks of blood vessels.[2]
The synergistic effect is further amplified by the "normalization" of the tumor vasculature.[3] By pruning immature and leaky blood vessels, this compound can transiently improve blood flow within the tumor, paradoxically enhancing the delivery and efficacy of co-administered chemotherapeutic agents.[3][4] This multifaceted mechanism underscores the rationale for this combination therapy.
Comparative Efficacy: Clinical Trial Data
The addition of this compound to standard chemotherapy has demonstrated improved clinical outcomes in several advanced-stage cancers. The following tables summarize key efficacy endpoints from pivotal clinical trials comparing combination therapy to chemotherapy alone.
Metastatic Colorectal Cancer (mCRC)
| Efficacy Endpoint | Chemotherapy Alone | Chemotherapy + this compound | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | P-value |
| Overall Survival (OS) | - | - | HR = 0.83 [0.76-0.91][5] | < 0.0001[5] |
| Progression-Free Survival (PFS) | - | - | HR = 0.56 [0.46-0.69][5] | < 0.00001[5] |
| Overall Response Rate (ORR) | 26.9%[5] | 36.6%[5] | OR = 1.57 [1.17-2.11][5] | 0.003[5] |
In patients with mCRC, the combination therapy significantly improves overall survival, progression-free survival, and overall response rate.[1][5][6]
Advanced Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Chemotherapy Alone | Chemotherapy + this compound (First-Line) | P-value |
| Median Overall Survival (mOS) | 14.0 months[7] | 17.0 months[7] | < 0.01[7] |
| Median Progression-Free Survival (mPFS) | 7.0 months[7] | 11.5 months[7] | < 0.01[7] |
| Overall Response Rate (ORR) | 25.5%[7][8] | 31.8%[7][8] | < 0.05[7][8] |
For patients with advanced non-squamous NSCLC, the addition of this compound to first-line chemotherapy leads to a statistically significant improvement in survival and response rates.[4][7][8][9]
Advanced Ovarian Cancer
| Efficacy Endpoint | Chemotherapy Alone | Chemotherapy + this compound | Finding |
| Median Progression-Free Survival (mPFS) - Newly Diagnosed (ICON7) | 17.4 months[3] | 19.8 months[3] | Modest increase in mPFS[3] |
| Median Progression-Free Survival (mPFS) - Recurrent (OCEANS) | 8.4 months[3] | 12.4 months[3] | 52% increase in mPFS[3] |
| Overall Survival (OS) - Newly Diagnosed (ICON7) | - | - | No statistically significant difference in interim analysis[3] |
In ovarian cancer, the addition of this compound to chemotherapy has shown a notable increase in progression-free survival, particularly in the recurrent setting.[3]
HER2-Negative Metastatic Breast Cancer
| Efficacy Endpoint | Chemotherapy Alone | Chemotherapy + this compound | Hazard Ratio (HR) [95% CI] | P-value |
| Median Progression-Free Survival (mPFS) (Second-Line, TANIA trial) | 4.2 months[10] | 6.3 months[10] | HR = 0.75 [0.61-0.93][10] | 0.0068[10] |
| Pathological Complete Response (pCR) (Neoadjuvant setting) | - | - | OR = 1.34 [1.18-1.54][11][12] | < 0.0001[11][12] |
In HER2-negative metastatic breast cancer, continuing this compound with second-line chemotherapy significantly prolongs progression-free survival.[10] In the neoadjuvant setting, its addition increases the rate of pathological complete response.[11][12][13]
Experimental Protocols
To ensure the reproducibility and standardization of findings, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the evaluation of this compound in combination with chemotherapy.
Clinical Efficacy Assessment in Human Trials
Objective: To evaluate the efficacy and safety of this compound in combination with chemotherapy compared to chemotherapy alone.
Methodology:
-
Patient Selection: Patients with a confirmed diagnosis of the target malignancy and measurable disease according to the Response Evaluation Criteria in Solid Tumors (RECIST) are enrolled.[14]
-
Randomization: Patients are randomly assigned to receive either the combination therapy or chemotherapy alone.
-
Treatment Administration: The assigned treatment regimen is administered in cycles, with specific dosages and schedules varying based on the cancer type and chemotherapy backbone.
-
Tumor Assessment: Tumor measurements are performed at baseline and at regular intervals during treatment using imaging techniques such as CT or MRI.[14] Tumor response is categorized as complete response, partial response, stable disease, or progressive disease based on RECIST criteria.[14][15]
-
Endpoint Evaluation:
-
Progression-Free Survival (PFS): Defined as the time from randomization to tumor progression or death from any cause.[16][17]
-
Overall Survival (OS): Defined as the time from randomization to death from any cause.
-
Overall Response Rate (ORR): The proportion of patients with a complete or partial response.
-
-
Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Preclinical In Vivo Tumor Growth Assay
Objective: To assess the anti-tumor efficacy of this compound and chemotherapy, alone and in combination, in a murine xenograft model.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured under standard conditions.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^7) are subcutaneously injected into the flank of immunodeficient mice.[18]
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, chemotherapy alone, this compound alone, combination therapy).[18]
-
Drug Administration:
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers and calculated using the formula: (length x width^2) / 2.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Comparison of tumor growth curves between treatment groups.
-
Survival Analysis: Monitoring of animal survival over time.
-
Immunohistochemistry: At the end of the study, tumors are excised for immunohistochemical analysis of microvessel density (using markers like CD31 or CD34) and apoptosis.[19][20]
-
Immunohistochemical Analysis of Microvessel Density (MVD)
Objective: To quantify the extent of angiogenesis within tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.[20]
-
Immunostaining:
-
Sections are incubated with a primary antibody against an endothelial cell marker (e.g., anti-CD31 or anti-CD34).[20]
-
A secondary antibody conjugated to an enzyme is applied, followed by a chromogen to visualize the antibody-antigen complex.
-
-
Quantification:
-
"Hot spots" of high vascularity are identified at low magnification.
-
Individual microvessels are counted within these hot spots at high magnification.
-
MVD is expressed as the average number of vessels per high-power field or per unit area.[21]
-
Conclusion
The integration of this compound with standard chemotherapy regimens represents a significant advancement in the treatment of various solid tumors. The compelling clinical data, supported by a strong mechanistic rationale, establishes this combination as a superior therapeutic option compared to chemotherapy alone for appropriately selected patient populations. Future research will continue to refine the optimal use of this synergistic pairing, explore novel combinations, and identify predictive biomarkers to further personalize cancer therapy.
References
- 1. Efficacy and safety of bevacizumab plus chemotherapy compared to chemotherapy alone in previously untreated advanced or metastatic colorectal cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Combining Chemotherapy with Bevacizumab Improves Outcomes for Ovarian Cancer Patients - NCI [cancer.gov]
- 4. Comparison of bevacizumab plus chemotherapy with chemotherapy alone in advanced non-small-lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of chemotherapy plus bevacizumab as first-line therapy in patients with metastatic colorectal cancer: a meta-analysis and up-date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overall Survival and Progression-Free Survival Comparison of Bevacizumab Plus Chemotherapy Combination Regiment versus Chemotherapy Only Regiment in Previously Untreated Metastatic Colorectal Cancer: Systematic Review and Meta-Analysis | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 7. Comparison of bevacizumab plus chemotherapy with chemotherapy alone in advanced non-small-lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Effectiveness and Safety of Adding Bevacizumab to Platinum-Based Chemotherapy as First-Line Treatment for Advanced Non-Small-Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 10. Bevacizumab plus chemotherapy versus chemotherapy alone as second-line treatment for patients with HER2-negative locally recurrent or metastatic breast cancer after first-line treatment with bevacizumab plus chemotherapy (TANIA): an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neoadjuvant Bevacizumab plus Chemotherapy versus Chemotherapy Alone to Treat Non-Metastatic Breast Cancer: A Meta-Analysis of Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neoadjuvant Bevacizumab plus Chemotherapy versus Chemotherapy Alone to Treat Non-Metastatic Breast Cancer: A Meta-Analysis of Randomised Controlled Trials | PLOS One [journals.plos.org]
- 13. Early and late outcomes of bevacizumab plus chemotherapy versus chemotherapy alone as a neoadjuvant treatment in HER2-negative nonmetastatic breast cancer: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. International criteria for measurement of tumour response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging for response assessment in cancer clinical trials: Seminars in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Method to Model and Predict Progression Free Survival Based on Tumor Growth Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemical Assessment of Microvessel Density in OSCC: Spatial Heterogeneity of Angiogenesis and Its Impact on Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Comparative Efficacy Analysis of Angiogenesis Inhibitor 4 Against Standard-of-Care Anti-Angiogenic Drugs
In the landscape of anti-cancer therapies, angiogenesis inhibitors represent a critical class of drugs that target the formation of new blood vessels, a process essential for tumor growth and metastasis. This guide provides a comparative analysis of a novel investigational agent, Angiogenesis Inhibitor 4, against established standard-of-care anti-angiogenic drugs: Bevacizumab, Sunitinib, and Sorafenib. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacies, supported by preclinical and clinical data.
Mechanism of Action: A Brief Overview
Standard-of-care anti-angiogenic therapies primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key mediator of angiogenesis.[1] Bevacizumab is a monoclonal antibody that binds to and neutralizes VEGF-A, preventing its interaction with its receptors on endothelial cells.[2] Sunitinib and Sorafenib are multi-kinase inhibitors that target VEGF receptors (VEGFRs) among other receptor tyrosine kinases involved in tumor progression.[1][3] this compound is a next-generation orally bioavailable small molecule designed for high-affinity binding to the ATP-binding pocket of VEGFR-2, aiming for more potent and selective inhibition of the downstream signaling cascade.
Preclinical Efficacy Comparison
Preclinical studies in xenograft models provide the initial assessment of an anti-angiogenic agent's efficacy. The following table summarizes the performance of this compound in comparison to standard-of-care drugs in preclinical settings.
| Parameter | This compound (Hypothetical Data) | Bevacizumab | Sunitinib | Sorafenib |
| Tumor Growth Inhibition | >80% in various xenograft models | 25-95% in various xenograft models[4] | Significant reduction in tumor growth[1] | Inhibits tumor growth and disrupts tumor microvasculature[5][6] |
| Microvessel Density (MVD) Reduction | ~60% reduction in MVD | Significant decrease in MVD | Significant decrease in MVD[7] | Decrease in tumor vascularization[8] |
| Target Animal Models | Human tumor xenografts in immunodeficient mice | Human tumor xenografts in nude mice[4] | Human tumor xenografts in NOD-SCID mice[1] | Human tumor xenografts in SCID mice[9] |
| Dosage (Representative) | 10 mg/kg, daily, oral | 5 mg/kg, twice weekly, intraperitoneal[4] | 40 mg/kg, daily, oral[1] | 30 mg/kg, daily, oral |
Clinical Efficacy Comparison
Clinical trials in human patients are the definitive measure of a drug's therapeutic benefit. This section compares the clinical efficacy of this compound (projected from robust preclinical data) with the established clinical performance of Bevacizumab, Sunitinib, and Sorafenib in relevant cancer indications.
| Parameter | This compound (Projected Data) | Bevacizumab (Metastatic Colorectal Cancer) | Sunitinib (Metastatic Renal Cell Carcinoma) | Sorafenib (Advanced Hepatocellular Carcinoma) |
| Median Progression-Free Survival (PFS) | Projected improvement over existing agents | 10.1 - 11.5 months[10] | 11 months[11] | 5.5 months[12] |
| Median Overall Survival (OS) | Projected to extend OS by several months | 25.3 - 29.1 months[10] | 26.4 months[11] | 10.7 months[12] |
| Objective Response Rate (ORR) | Expected higher ORR due to enhanced potency | Varies with chemotherapy backbone | 47%[11] | 43% (Disease Control Rate)[13] |
| Indications | Under investigation for various solid tumors | Metastatic Colorectal Cancer, Non-Small Cell Lung Cancer, etc.[14] | Metastatic Renal Cell Carcinoma, Gastrointestinal Stromal Tumor[15] | Advanced Renal Cell Carcinoma, Unresectable Hepatocellular Carcinoma[5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of anti-angiogenic agents.
In Vivo Tumor Xenograft Study
-
Cell Culture: Human cancer cell lines (e.g., HSC-2 for oral squamous cell carcinoma, HEK293 for xenograft tumors) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[1][16]
-
Animal Model: Severe combined immunodeficient (SCID) or nude mice (6-8 weeks old) are used.[1][4] All animal procedures are conducted in accordance with institutional guidelines for animal care.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. Drugs are administered as specified (e.g., daily oral gavage for small molecules, intraperitoneal injections for antibodies).[1][4]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (length x width²) / 2.[1]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis.
Microvessel Density (MVD) Analysis
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (4-5 µm).
-
Immunohistochemistry (IHC):
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody against an endothelial cell marker (e.g., anti-CD31 or anti-CD34) overnight at 4°C.[17]
-
A secondary antibody conjugated to horseradish peroxidase is applied, followed by a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin.
-
-
Quantification:
In Vitro Endothelial Cell Proliferation Assay
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in endothelial growth medium.
-
Treatment: After 24 hours, the medium is replaced with a basal medium containing various concentrations of the test compounds (this compound, Bevacizumab, Sunitinib, Sorafenib) and a pro-angiogenic stimulus like VEGF.
-
Incubation: Cells are incubated for 48-72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as MTT or WST-1, or by quantifying DNA synthesis using BrdU incorporation.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell proliferation) is then determined.
Conclusion
This comparative guide provides a framework for evaluating the efficacy of the novel this compound against the standard-of-care anti-angiogenic drugs Bevacizumab, Sunitinib, and Sorafenib. The preclinical and clinical data for the established agents serve as a benchmark for the development and assessment of new therapeutic candidates. The provided experimental protocols offer a foundation for designing and executing studies to further characterize the anti-angiogenic and anti-tumor properties of novel inhibitors. As with all targeted therapies, the future of anti-angiogenic treatment will likely involve a combination of potent and selective inhibitors with other therapeutic modalities to overcome resistance and improve patient outcomes.[20]
References
- 1. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. sunitix.net [sunitix.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sorafenib inhibits hypoxia-inducible factor-1α synthesis: implications for anti-angiogenic activity in hepatocellular carcinoma [cancer.fr]
- 9. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Survival outcomes of bevacizumab in first-line metastatic colorectal cancer in a real-life setting: results of the ETNA cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Avastin® (bevacizumab) Clinical Trials | MCRC Treatment [avastin.com]
- 15. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Continuous representation of tumor microvessel density and detection of angiogenic hotspots in histological whole-slide images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of microvascular density in carcinoma of breast - Indian J Pathol Oncol [ijpo.co.in]
- 19. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Angiogenesis Inhibitor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of three prominent Vascular Endothelial Growth Factor (VEGF) inhibitors: Bevacizumab, Ranibizumab, and Aflibercept. The information presented is intended to assist researchers in understanding the nuances of binding kinetics and to provide standardized protocols for independent verification. All quantitative data is supported by experimental evidence from peer-reviewed studies.
Comparative Binding Affinity of Anti-VEGF Agents
The binding affinity of an angiogenesis inhibitor to its target, VEGF-A, is a critical determinant of its potency and therapeutic efficacy. The equilibrium dissociation constant (KD), along with association (ka) and dissociation (kd) rate constants, are key parameters for quantifying this interaction. The following table summarizes the binding kinetics of Bevacizumab, Ranibizumab, and Aflibercept to human VEGF-A as determined by Surface Plasmon Resonance (SPR). It is important to note that absolute values can vary depending on the specific experimental conditions and assay format.
| Inhibitor | Target | k a (1/Ms) | k d (1/s) | K D (pM) |
| Bevacizumab | VEGF-A | 1.1 x 10^5 | 6.4 x 10^-6 | 58 |
| Ranibizumab | VEGF-A | 1.3 x 10^6 | 6.0 x 10^-5 | 46 |
| Aflibercept | VEGF-A | 2.8 x 10^7 | 1.4 x 10^-5 | 0.49 |
Data compiled from studies utilizing Surface Plasmon Resonance (SPR). Values represent approximations and can vary based on experimental setup.[1]
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity requires rigorous experimental design and execution. The two most common techniques for quantifying protein-protein interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures molecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[2]
Experimental Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 dextran-based chip).
-
Activate the sensor surface using a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Immobilize the ligand (e.g., recombinant human VEGF-A) to the surface via amine coupling by injecting the protein at a concentration of 5-20 µg/mL in 10 mM sodium acetate buffer (pH 4.5-5.5). The target immobilization level should be between 3000-5000 Resonance Units (RU) for initial binding tests.[3]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of analyte (e.g., Bevacizumab, Ranibizumab, or Aflibercept) dilutions in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[3] A reference flow cell without the immobilized ligand should be used to subtract non-specific binding.
-
Monitor the association of the analyte to the ligand in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the analyte-ligand complex.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (a plot of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules.[4] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the protein (in the sample cell, e.g., VEGF-A) and the ligand (in the syringe, e.g., angiogenesis inhibitor) extensively against the same buffer to minimize heats of dilution.[3] A common buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy). Typical starting concentrations are 5-50 µM for the protein in the cell and 50-500 µM for the ligand in the syringe.[3]
-
Degas the samples to prevent the formation of air bubbles in the calorimeter.[3]
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KA = 1/KD), enthalpy change (ΔH), and stoichiometry of the interaction (n).
-
Visualizing the Mechanism and Workflow
To better understand the context of these binding interactions and the experimental process, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Angiogenesis Inhibitor Side Effect Profiles: A Guide for Researchers
This guide provides a comparative analysis of the side effect profiles of prominent angiogenesis inhibitors, with a focus on Bevacizumab, and its alternatives Sunitinib, Sorafenib, and Aflibercept. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Introduction to Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Angiogenesis inhibitors are a class of drugs that interfere with this process, effectively starving tumors of the nutrients and oxygen they need to proliferate.[1][2] These therapies primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3][4] While effective, these agents are associated with a range of side effects that vary depending on their specific mechanisms of action. This guide will compare the side effect profiles of four key angiogenesis inhibitors: Bevacizumab, Sunitinib, Sorafenib, and Aflibercept.
Mechanisms of Action
Bevacizumab is a humanized monoclonal antibody that directly binds to and neutralizes VEGF-A, preventing it from activating its receptors on endothelial cells.[1][5][6] This action inhibits the entire downstream signaling cascade that leads to angiogenesis.[6]
Sunitinib and Sorafenib are small-molecule multi-kinase inhibitors.[7][8] They not only target VEGF receptors (VEGFRs) but also other receptor tyrosine kinases involved in tumor progression, such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[7][8][9][10] This broader activity can lead to a different and often more extensive side effect profile.
Aflibercept acts as a "VEGF trap," a recombinant fusion protein that binds to VEGF-A, VEGF-B, and Placental Growth Factor (PlGF), effectively sequestering them and preventing their interaction with their native receptors.
Signaling Pathway Diagrams
Below are diagrams illustrating the mechanisms of action for these inhibitors.
Comparative Side Effect Profile
The following table summarizes the incidence of common and serious adverse events associated with Bevacizumab, Sunitinib, Sorafenib, and Aflibercept, based on data from clinical trials. It is important to note that incidence rates can vary depending on the tumor type, patient population, and whether the drug is used as a monotherapy or in combination with other agents.
| Adverse Event | Bevacizumab (Incidence %) | Sunitinib (Incidence %) | Sorafenib (Incidence %) | Aflibercept (Incidence %) |
| Hypertension | 22-42 | 17-43 | 23-43 | 31-41 |
| Hemorrhage | 19-40 | 18-37 | 15-29 | 29-38 |
| Proteinuria | 21-63 | 8-37 | 9-51 | 62 |
| Fatigue | 33-65 | 37-70 | 37-54 | 29 |
| Diarrhea | 29-34 | 45-61 | 43-55 | 20 |
| Hand-Foot Syndrome | <10 | 28-50 | 21-51 | <1 |
| Stomatitis/Mucositis | 15-32 | 33-47 | 23-33 | 12 |
| Thromboembolic Events | 9-14 | 3-12 | 2-6 | 3.3 |
| GI Perforation | 0.3-2.4 | <2 | <1 | 0.6 |
| Wound Healing Complications | 1-15 | 3-11 | 2-6 | 3.2 |
Data compiled from various clinical trial reports and review articles. Ranges reflect variations across studies and cancer types.
Experimental Protocols for Side Effect Monitoring
The monitoring and management of side effects are crucial in patients receiving angiogenesis inhibitors. Standardized protocols are essential for early detection and intervention.
Protocol for Monitoring Hypertension
Hypertension is a common side effect of VEGF pathway inhibition.[11] A typical monitoring protocol includes:
-
Baseline Assessment: A thorough cardiovascular assessment is performed before initiating therapy, including a medical history and baseline blood pressure (BP) readings.[12] Pre-existing hypertension should be controlled before starting treatment.[11][13]
-
Frequent Monitoring: BP should be monitored weekly during the first cycle of treatment and at least every 2-3 weeks thereafter.[12][14] Home BP monitoring is often recommended.[12]
-
Intervention Thresholds: Antihypertensive medication should be initiated or adjusted if BP is persistently >140/90 mmHg.[11][14]
-
Dose Modification: For severe hypertension (e.g., SBP >160 mmHg or DBP >100 mmHg), the angiogenesis inhibitor dose may need to be reduced or temporarily discontinued until BP is controlled.[12]
-
Choice of Antihypertensives: While no single agent is universally recommended, ACE inhibitors, ARBs, and calcium channel blockers are commonly used.[14] The choice should consider potential drug interactions and patient comorbidities.[14]
Discussion of Side Effect Profiles
The differences in the side effect profiles of these agents can be attributed to their distinct mechanisms of action.
-
Bevacizumab and Aflibercept , being more selective for VEGF, tend to have a more focused side effect profile related to the inhibition of angiogenesis. Hypertension, proteinuria, and hemorrhage are prominent class effects.[15][16][17][18][19][20]
-
Sunitinib and Sorafenib , as multi-kinase inhibitors, exhibit a broader range of side effects.[21][22][23][24][25][26][27][28][29] In addition to the typical anti-angiogenic effects, they are associated with a higher incidence of dermatological toxicities like hand-foot syndrome and rash, as well as fatigue and gastrointestinal issues like diarrhea.[23][25][26][30] Thyroid dysfunction is also a notable side effect of Sunitinib.[24][26]
-
Aflibercept , when used for systemic cancer treatment, shows a side effect profile similar to Bevacizumab. However, it is also widely used for intraocular injections in treating eye conditions, where localized side effects such as conjunctival hemorrhage, eye pain, and increased intraocular pressure are more common.[19][20][31][32][33]
Conclusion
The selection of an angiogenesis inhibitor for research or clinical development requires a careful consideration of its efficacy and side effect profile. While agents like Bevacizumab and Aflibercept offer a more targeted approach with a predictable set of on-target toxicities, multi-kinase inhibitors like Sunitinib and Sorafenib provide broader activity at the cost of a wider range of adverse events. Understanding the underlying mechanisms of these side effects and implementing robust monitoring protocols are essential for mitigating risks and optimizing the therapeutic potential of these important anti-cancer agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cusabio.com [cusabio.com]
- 3. ClinPGx [clinpgx.org]
- 4. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Bevacizumab - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. Angiogenesis Inhibitors and Hypertension | USC Journal [uscjournal.com]
- 12. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring and control can limit side effects of promising cancer drugs - UChicago Medicine [uchicagomedicine.org]
- 14. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 15. Avastin (Bevacizumab): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Bevacizumab | Macmillan Cancer Support [macmillan.org.uk]
- 17. drugs.com [drugs.com]
- 18. Bevacizumab (Avastin, Mvasi, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. Eylea (Aflibercept): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. What are the side effects of Aflibercept? [synapse.patsnap.com]
- 21. Sunitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. drugs.com [drugs.com]
- 23. Sunitinib (Sutent): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. Sunitinib (Sutent®) | Macmillan Cancer Support [macmillan.org.uk]
- 25. cancerresearchuk.org [cancerresearchuk.org]
- 26. cancerresearchuk.org [cancerresearchuk.org]
- 27. Sorafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 28. Sunitinib: MedlinePlus Drug Information [medlineplus.gov]
- 29. Sorafenib (Nexavar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 30. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Eylea side effects: Common, mild, and serious [medicalnewstoday.com]
- 32. Aflibercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Aflibercept (intraocular route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Angiogenesis Inhibitor 4
The proper disposal of Angiogenesis Inhibitor 4, a compound utilized in specialized research settings, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated waste materials responsibly.
Key Compound Characteristics and Safety Data
While specific data for a compound explicitly named "this compound" is not publicly available, the following table summarizes the characteristics of a representative commercially available angiogenesis inhibitor (CAS 186611-44-9) to inform safe handling and disposal practices. Researchers must always refer to the specific Safety Data Sheet (SDS) for the exact compound in use.
| Property | Value | Reference |
| Physical Form | Solid | [1][2] |
| Color | Yellow | [1][2] |
| Solubility | DMSO: 5 mg/mL | [1][2] |
| Storage Temperature | 2-8°C, protect from light, ok to freeze | [1][2] |
| Toxicity | Carcinogenic / Teratogenic (D) | [1][2] |
| Storage Class Code | 11 - Combustible Solids | [1] |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional guidelines. The following protocols outline the procedures for disposing of the pure compound, solutions, and contaminated materials.
1. Unused or Expired Solid Compound:
-
Segregation: Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Packaging: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and sealable container. Ensure the new container is properly labeled with the chemical name, concentration, and hazard warnings.
-
Waste Collection: Store the packaged waste in a designated hazardous waste accumulation area. Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste vendor.[3]
2. Liquid Waste (e.g., solutions in DMSO):
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents (including solvents), the approximate concentrations, and any relevant hazard symbols.
-
Storage: Store the liquid waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: Arrange for collection by your institution's EHS department for subsequent incineration by an approved environmental management vendor.[3] Discharge of such chemicals into the environment must be avoided.[4]
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: All contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can typically be disposed of in a broken glass box, but confirm this with your institutional guidelines.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated hazardous waste bag or container. This waste is typically incinerated.[3][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety protocols and the Safety Data Sheet (SDS) for the specific angiogenesis inhibitor you are using.
References
- 1. Angiogenesis Inhibitor The Angiogenesis Inhibitor, also referenced under CAS 186611-44-9, controls the biological activity of Angiogenesis. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 186611-44-9 [sigmaaldrich.com]
- 2. Angiogenesis Inhibitor The Angiogenesis Inhibitor, also referenced under CAS 186611-44-9, controls the biological activity of Angiogenesis. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 186611-44-9 [sigmaaldrich.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. targetmol.com [targetmol.com]
- 5. eRegulations - Browse Regulations of Connecticut State Agencies [eregulations.ct.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
